Methoprene
描述
Juvenile hormone analog and insect growth regulator used to control insects by disrupting metamorphosis. Has been effective in controlling mosquito larvae.
a Russian compound; a synthetic analog of juvenile hormones; no further information available 5/95
Structure
2D Structure
3D Structure
属性
IUPAC Name |
propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGXHKASABOEEW-LDRANXPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032627 | |
| Record name | Methoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [Merck Index] | |
| Record name | Methoprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
256 °C, BP: 100 °C at 0.05 mm Hg | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9261 g/mL at 20 °C | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |
| Record name | Methoprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear amber liquid, Pale yellow liquid (technical grade) | |
CAS No. |
40596-69-8, 36557-27-4, 52020-07-2 | |
| Record name | Methoprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 10-6425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoprene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052020072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Methoprene's Mechanism of Action in Insect Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoprene, a widely utilized insect growth regulator, functions as a juvenile hormone (JH) analog, disrupting the normal developmental and reproductive processes in target insects. Its primary molecular target is the this compound-tolerant (Met) protein, a ligand-activated transcription factor that serves as the intracellular receptor for JH. This guide provides an in-depth examination of the molecular mechanism of this compound action, from receptor binding to downstream gene regulation and the physiological consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Mechanism of Action: The Juvenile Hormone Pathway
This compound's efficacy lies in its ability to mimic the natural insect juvenile hormone, a sesquiterpenoid that plays a critical role in regulating metamorphosis, reproduction, and other physiological processes. By binding to the JH receptor, Met, this compound inappropriately activates the JH signaling pathway, leading to developmental arrest, sterility, and ultimately, mortality.
The binding of this compound to the ligand-binding pocket within the Per-Arnt-Sim (PAS-B) domain of the Met protein induces a conformational change.[1] This change facilitates the heterodimerization of Met with another bHLH-PAS domain-containing protein, often a steroid receptor coactivator (SRC) such as Taiman (Tai).[2] This activated Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.[2] This binding event modulates the transcription of these genes, either activating or repressing their expression, which in turn disrupts the precise hormonal balance required for normal insect development.
Signaling Pathway Diagram
Caption: this compound signaling pathway from receptor binding to gene regulation.
Quantitative Data
Table 1: Binding Affinity of this compound and Juvenile Hormone III to the Met Receptor
| Insect Species | Ligand | Receptor Component | Binding Affinity (Kd/Ki) | Reference |
| Tribolium castaneum | This compound | Met PAS-B Domain | 388 ± 52 nM (Ki) | [1] |
| Tribolium castaneum | JH III | Full-length Met | 2.94 ± 0.68 nM (Kd) | [1] |
| Drosophila melanogaster | JH III | Full-length Met | 5.3 ± 1.5 nM (Kd) |
Table 2: this compound Susceptibility and Resistance in Various Insect Species
| Insect Species | Strain | LC50 / EC50 | Resistance Ratio | Reference |
| Drosophila melanogaster | Wild-type | - | - | |
| Drosophila melanogaster | Met mutant | - | ~100-fold | |
| Ochlerotatus taeniorhynchus | Susceptible (Lab) | 0.0006 µg/ml (LC50) | - | |
| Ochlerotatus taeniorhynchus | Field (No Name Key) | 0.0007 µg/ml (LC50) | No significant difference | |
| Culex quinquefasciatus | Multiresistant | - | 3.9-fold increase in LC50 after 10 generations of exposure |
Key Downstream Target Genes and Physiological Effects
Upon activation by this compound, the Met-Tai complex modulates the expression of a suite of downstream genes, leading to profound physiological disruptions. One of the most well-characterized target genes is Krüppel homolog 1 (Kr-h1) , a key transducer of the anti-metamorphic action of JH. This compound treatment typically leads to the upregulation of Kr-h1, which in turn represses the expression of genes required for metamorphosis.
Other key physiological processes affected by this compound-induced gene regulation include:
-
Vitellogenesis: In adult female insects, JH and its mimics like this compound are crucial for vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes. This compound can dysregulate the expression of vitellogenin (Vg) and vitellogenin receptor (VgR) genes, leading to impaired ovarian development.
-
Cuticle Formation and Melanization: this compound exposure can lead to abnormal cuticle development and melanization, resulting in malformed pupae and adults that are unable to emerge successfully.
-
Reproductive Maturation: Beyond vitellogenesis, this compound can interfere with various aspects of reproductive maturation in both males and females, leading to sterility.
Mechanisms of Resistance
The primary mechanism of resistance to this compound involves modifications to its target site, the Met receptor. Mutations within the Met gene, particularly in the ligand-binding PAS-B domain, can reduce the binding affinity of this compound, thereby rendering the insect less susceptible to its effects. In some cases, null mutations in the Met gene, leading to a complete absence of the receptor protein, have been shown to confer high levels of resistance.
Experimental Protocols
Radioligand Binding Assay for this compound and Met Receptor
This protocol describes a method to determine the binding affinity of this compound to the in vitro-expressed Met receptor.
Materials:
-
Expression vector containing the full-length or ligand-binding domain of the Met gene.
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Radiolabeled juvenile hormone (e.g., [3H]-JH III).
-
Unlabeled this compound.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM KCl, 10% glycerol, 1 mM DTT).
-
Wash buffer (e.g., binding buffer with 0.1% Tween-20).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Receptor Expression: Synthesize the Met protein in vitro using the coupled transcription/translation system according to the manufacturer's instructions.
-
Saturation Binding Assay (to determine Kd of radioligand):
-
In a series of tubes, add a fixed amount of the in vitro-translated Met protein.
-
Add increasing concentrations of [3H]-JH III.
-
For non-specific binding determination, prepare a parallel set of tubes with a high concentration of unlabeled JH III.
-
Incubate at 4°C for a predetermined optimal time.
-
Filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Competitive Binding Assay (to determine Ki of this compound):
-
In a series of tubes, add a fixed amount of the in vitro-translated Met protein and a fixed concentration of [3H]-JH III (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate, filter, and wash as described above.
-
Measure the radioactivity.
-
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of [3H]-JH III and fit the data to a one-site binding model to determine the Kd.
-
For competitive binding, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
RNAi-mediated Knockdown of Met and Gene Expression Analysis
This protocol describes the use of RNA interference (RNAi) to silence the Met gene in an insect cell line, followed by quantitative real-time PCR (qRT-PCR) to assess the impact on downstream gene expression after this compound treatment.
Materials:
-
Insect cell line (e.g., Drosophila S2 cells).
-
dsRNA targeting the Met gene and a control dsRNA (e.g., targeting GFP).
-
Cell culture medium.
-
Transfection reagent.
-
This compound solution.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and real-time PCR system.
-
Primers for Met, target genes (e.g., Kr-h1), and a reference gene.
Procedure:
-
dsRNA Synthesis: Synthesize dsRNA for Met and the control gene using a commercial kit.
-
Cell Culture and Transfection:
-
Plate the insect cells at an appropriate density.
-
Transfect the cells with Met dsRNA or control dsRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for gene knockdown.
-
-
This compound Treatment:
-
Treat the transfected cells with a known concentration of this compound or a vehicle control (e.g., acetone).
-
Incubate for a specific duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.
-
Run the reactions on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Experimental Workflow: RNAi and Gene Expression Analysis
Conclusion
This compound's mechanism of action is a well-defined example of targeted insect control through the disruption of a critical hormonal signaling pathway. Its interaction with the Met receptor and the subsequent modulation of gene expression provide a clear molecular basis for its insecticidal activity. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the development of novel and improved insect growth regulators, as well as for managing the emergence of resistance in pest populations. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards these goals.
References
The Dawn of a New Era in Insect Control: The Discovery and Developmental History of Methoprene
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene, a pioneering insect growth regulator (IGR), marked a paradigm shift in pest management strategies, moving from broad-spectrum toxicity to targeted disruption of insect life cycles. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, from its conceptual origins to its commercialization and evolution into the highly active (S)-methoprene enantiomer. We delve into the seminal research conducted by Zoecon Corporation, the intricate details of its chemical synthesis, its precise mechanism of action as a juvenile hormone analog, and the rigorous toxicological and environmental evaluations that paved its way to becoming a widely used tool in public health and agriculture. This document consolidates key quantitative data into structured tables, presents detailed experimental protocols for foundational studies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, offering a definitive resource for the scientific community.
Introduction: A Shift from Poisons to Precision
The mid-20th century witnessed a growing concern over the environmental and non-target effects of conventional broad-spectrum insecticides. This spurred a quest for more selective and environmentally benign methods of insect control. A promising avenue of research focused on manipulating the unique endocrine system of insects, particularly the role of juvenile hormone (JH) in regulating metamorphosis. The concept was elegantly simple: instead of killing insects with neurotoxins, one could interfere with their natural development, preventing them from reaching a reproductive adult stage. This "third-generation" approach to insecticides led to the development of juvenile hormone analogs (JHAs), with this compound emerging as the first commercially successful example.
This guide will trace the scientific journey of this compound, highlighting the key discoveries and developmental milestones that established it as a cornerstone of modern integrated pest management (IPM) programs.
The Genesis of an Idea: From Basic Research to a Vision for Insect Control
The story of this compound is intrinsically linked to the pioneering work on insect endocrinology and the vision of scientists at Zoecon Corporation.
The Role of Juvenile Hormone
The foundation for the development of this compound was laid by the discovery of juvenile hormone, a sesquiterpenoid that plays a crucial role in insect development. JH maintains the larval state, and its declining titer triggers metamorphosis into the pupal and adult stages. The idea that mimicking the action of JH could disrupt this process and prevent the emergence of adult insects was a revolutionary concept.
Zoecon Corporation and the Birth of "Biorational" Pesticides
In the late 1960s, a group of researchers, with the backing of Syntex Corporation and under the leadership of Dr. Carl Djerassi, founded Zoecon Corporation with the express goal of developing novel, environmentally sensitive methods of insect control.[1] Djerassi, already famous for his role in developing the oral contraceptive pill, championed a move towards what he termed "biorational" pesticides – compounds that were target-specific and had a minimal environmental impact.[1][2][3]
John Siddall, who would become Zoecon's director of research, was a key figure in the chemical synthesis efforts.[4] The team at Zoecon embarked on a systematic program to synthesize and screen thousands of compounds for juvenile hormone activity.
The Discovery and Chemical Development of this compound
The culmination of Zoecon's efforts was the patenting of this compound in 1972, a highly effective JHA with the chemical name isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate.
Chemical Synthesis
The initial synthesis of this compound by Zoecon involved a multi-step process. While the precise, proprietary details of the initial large-scale synthesis are not fully public, the general synthetic strategies can be gleaned from patents and scientific publications of that era. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol is a generalized representation based on synthetic strategies for similar terpenoid-based compounds.
Materials:
-
Citronellal
-
Allylmagnesium bromide
-
Pyridinium chlorochromate (PCC)
-
Acetone
-
Isopropyl (diethylphosphono)acetate
-
Sodium hydride
-
Methanol
-
Anhydrous solvents (diethyl ether, dichloromethane, dimethylformamide)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
Grignard Reaction: Citronellal is reacted with allylmagnesium bromide in anhydrous diethyl ether to produce 6,10-dimethyl-1,9-undecadien-4-ol. The reaction mixture is quenched with saturated aqueous ammonium chloride, and the product is extracted with ether and purified.
-
Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 6,10-dimethyl-1,9-undecadien-4-one, using pyridinium chlorochromate (PCC) in dichloromethane. The product is purified by column chromatography.
-
Wittig-Horner-Emmons Reaction: The ketone is then subjected to a Wittig-Horner-Emmons reaction with isopropyl (diethylphosphono)acetate in the presence of a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). This step creates the α,β-unsaturated ester moiety and establishes the (2E,4E)-diene system.
-
Methoxylation: The terminal double bond is selectively converted to a methoxy group. This can be achieved through a variety of methods, such as oxymercuration-demercuration in the presence of methanol.
-
Purification: The final product, racemic this compound, is purified by column chromatography.
The Advent of (S)-Methoprene
Initial formulations of this compound were a racemic mixture of the (R) and (S) enantiomers. However, subsequent research revealed that the insecticidal activity resides almost exclusively in the (S)-enantiomer. This discovery led to the development and commercialization of (S)-methoprene, which is significantly more potent and allows for lower application rates, further enhancing its environmental profile. The first registration of (S)-methoprene in the United States was in 1985.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
| CAS Number | 40596-69-8 (racemic) | |
| Molecular Formula | C₁₉H₃₄O₃ | |
| Molar Mass | 310.48 g/mol | |
| Appearance | Amber-colored liquid with a faint fruity odor | |
| Boiling Point | 100 °C at 0.05 mmHg | |
| Water Solubility | 1.4 mg/L at 25 °C | |
| Vapor Pressure | 3.15 mPa at 25 °C | |
| Log K_ow_ | >6 |
Mechanism of Action: Mimicking Juvenile Hormone
This compound exerts its insecticidal effect by mimicking the action of natural juvenile hormone, thereby disrupting the normal process of metamorphosis.
The Juvenile Hormone Signaling Pathway
The molecular mechanism of JH action involves a receptor complex. The key components of this pathway are:
-
This compound-tolerant (Met): A member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors, Met is the primary receptor for JH and its analogs.
-
Taiman (Tai) or Steroid Receptor Coactivator (SRC): Another bHLH-PAS protein that acts as a partner for Met.
In the absence of JH or a JHA, Met may exist as a homodimer. Upon binding of this compound to the PAS-B domain of Met, a conformational change is induced, leading to the dissociation of the Met-Met homodimer and the formation of a heterodimer with Tai/SRC. This activated Met-Tai/SRC complex then binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the key downstream targets is the gene Krüppel-homolog 1 (Kr-h1), which is a critical transducer of the anti-metamorphic signal of JH.
The sustained activation of this pathway by the presence of this compound at a time when endogenous JH levels should be low prevents the expression of genes necessary for pupation and adult development, leading to lethal developmental abnormalities.
Caption: Juvenile Hormone Signaling Pathway.
Interaction with Ecdysone Signaling
The developmental effects of this compound are also intertwined with the ecdysone signaling pathway, which governs molting. There is evidence of antagonistic effects between the JH and ecdysone pathways. For instance, this compound treatment has been shown to suppress the expression of ecdysone-induced transcription factors, further contributing to the disruption of metamorphosis.
Efficacy and Biological Activity
This compound's efficacy is highly dependent on the target insect species and the timing of application, as it is most effective against late-instar larvae.
Mosquito Larvicidal Activity
A primary application of this compound is in mosquito control. It is highly effective at preventing the emergence of adult mosquitoes from treated water.
Table 2: Efficacy of this compound Against Mosquito Larvae
| Mosquito Species | Formulation | LC₅₀ / IC₅₀ (ppb) | LC₉₅ / IC₉₅ (ppb) | Reference(s) |
| Aedes aegypti | Technical Grade | 19.95 | 72.08 | |
| Aedes aegypti | Commercial | 0.25 - 5.0 (ppm) | - | |
| Culex quinquefasciatus | OmniPrene™ G | >90% inhibition for up to 56 days | - | |
| Aedes aegypti | OmniPrene™ G | >90% inhibition for at least 49 days | - | |
| Anopheles hermsi | OmniPrene™ G | >90% inhibition for at least 49 days | - |
Experimental Protocol: Mosquito Larvicidal Bioassay (WHO Guidelines)
This protocol is a generalized version based on World Health Organization (WHO) guidelines for larvicide testing.
Materials:
-
Late 3rd or early 4th instar larvae of the target mosquito species.
-
Dechlorinated or distilled water.
-
Glass beakers or disposable cups (250-500 mL).
-
Pipettes.
-
Larval food (e.g., yeast, liver powder, or fish food).
-
Technical grade or formulated this compound.
-
Solvent for stock solution (e.g., ethanol or acetone).
-
Emergence cages.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions in the test water to achieve a range of desired concentrations. A control group with only water (and solvent if used) should be included.
-
Test Setup: To each beaker or cup, add 100-200 mL of the test solution or control water.
-
Introduction of Larvae: Introduce a known number of larvae (typically 20-25) into each replicate.
-
Feeding and Observation: Add a small amount of larval food to each container. Hold the containers at a constant temperature and photoperiod. Observe daily for mortality and pupation.
-
Monitoring Emergence: Transfer pupae to emergence cages containing clean water. Monitor daily for adult emergence.
-
Data Analysis: Record the number of successfully emerged adults from each replicate. Calculate the percentage of emergence inhibition for each concentration relative to the control. The LC₅₀ (lethal concentration for 50% of the population) or IC₅₀ (inhibitory concentration for 50% of the population) can be determined using probit analysis.
Caption: Mosquito Larvicidal Bioassay Workflow.
Toxicological Profile
An essential aspect of this compound's development was the extensive evaluation of its toxicological profile to ensure its safety for non-target organisms and humans.
Table 3: Acute Toxicity of this compound in Non-Target Organisms
| Organism | Test Type | Endpoint | Value (mg/kg or mg/L) | Reference(s) |
| Rat | Acute Oral | LD₅₀ | >34,600 | |
| Dog | Acute Oral | LD₅₀ | >5,000 | |
| Rabbit | Acute Dermal | LD₅₀ | >2,000 - 3,000 | |
| Rat | Acute Inhalation | LC₅₀ | >210 | |
| Mallard Duck | 5-8 day Dietary | LC₅₀ | >10,000 ppm | |
| Bobwhite Quail | 5-8 day Dietary | LC₅₀ | >10,000 ppm | |
| Bluegill Sunfish | 96-hour | LC₅₀ | 4.6 | |
| Rainbow Trout | 96-hour | LC₅₀ | 4.4 | |
| Daphnia magna | 48-hour | EC₅₀ | 0.36 |
Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 401 - Retired)
This protocol is based on the principles of the now-retired OECD Test Guideline 401, which was a standard method during the period of this compound's initial development.
Materials:
-
Young adult rats of a standard laboratory strain (e.g., Sprague-Dawley).
-
Test substance (this compound).
-
Vehicle for administration (e.g., corn oil).
-
Oral gavage needles.
-
Animal caging and husbandry supplies.
Procedure:
-
Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days.
-
Dose Preparation: The test substance is prepared in the vehicle at the desired concentrations.
-
Dosing: A single dose of the test substance is administered by oral gavage to groups of fasted animals. A control group receives the vehicle only. Typically, at least 3 dose levels are used, with at least 5 animals per sex per dose group.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at specified intervals for at least 14 days. Body weights are recorded weekly.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as probit analysis.
Environmental Fate
The environmental persistence and fate of this compound were critical considerations in its development as a "biorational" pesticide.
Table 4: Environmental Fate of this compound
| Compartment | Process | Half-life | Reference(s) |
| Soil | Aerobic Metabolism | 10-14 days | |
| Water | Photolysis | < 2 days | |
| Water (Pond) | Biodegradation | 30-40 hours | |
| Alfalfa | Metabolism | < 2 days | |
| Rice | Metabolism | < 1 day |
This compound degrades relatively quickly in the environment through microbial action and photolysis, preventing long-term accumulation. Its high octanol-water partition coefficient indicates that it tends to bind to soil and sediment, reducing its potential for leaching into groundwater.
Analytical Methods
The ability to accurately quantify this compound residues in various matrices is crucial for regulatory purposes and environmental monitoring.
Experimental Protocol: Analysis of this compound in Water by GC-MS
This is a generalized protocol for the determination of this compound in water samples.
Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Solvents (e.g., methanol, dichloromethane, hexane).
-
Internal standard (e.g., a deuterated analog of this compound).
-
Standard laboratory glassware.
Procedure:
-
Sample Collection and Preservation: Collect water samples in glass bottles and store them at 4°C.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Pass a known volume of the water sample through the cartridge.
-
Elution: Elute the retained this compound from the cartridge with a suitable solvent, such as dichloromethane or a mixture of hexane and acetone.
-
Concentration and Reconstitution: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a known volume of hexane containing the internal standard.
-
GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system. The GC separates this compound from other components in the sample, and the MS provides sensitive and selective detection and quantification.
Caption: Analytical Workflow for this compound in Water.
Regulatory History and Commercialization
Racemic this compound was first granted full commercial registration by the U.S. Environmental Protection Agency (EPA) in March 1975 as a larvicide for the control of floodwater mosquitoes under the trade name Altosid®. This marked a significant milestone in the history of pest control. Over the years, the uses of this compound have expanded to include the control of fleas on domestic animals, horn flies in cattle (as a feed-through additive), and various pests of stored products.
Conclusion
The discovery and development of this compound represent a landmark achievement in the field of insect control. It validated the concept of "biorational" pesticides and paved the way for the development of other insect growth regulators. Its target-specific mode of action, low mammalian toxicity, and favorable environmental profile have made it an invaluable tool in integrated pest management programs worldwide. The continued use and refinement of this compound and its analogs underscore the enduring legacy of the pioneering research conducted at Zoecon Corporation and the vision of its founders to create a new generation of safer and more sustainable insecticides. This technical guide serves as a testament to this scientific journey and a resource for future innovations in the field.
References
S-Methoprene: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methoprene is the biologically active enantiomer of methoprene, a potent insect growth regulator (IGR) that functions as a juvenile hormone (JH) analog.[1][2][3] Unlike traditional insecticides that exhibit direct toxicity, S-Methoprene disrupts the developmental processes of insects, primarily by preventing metamorphosis from the larval to the pupal and adult stages, thereby halting reproduction.[2][3] Its high specificity for insects and low mammalian toxicity have established it as a critical component in integrated pest management strategies for public health, agriculture, and veterinary applications. This technical guide provides an in-depth overview of the chemical properties, synthesis pathways, and molecular mechanism of action of S-Methoprene.
Chemical and Physical Properties
S-Methoprene is a pale yellow or amber-colored liquid with a faint, fruity odor. Its chemical structure features a long hydrocarbon chain with two conjugated double bonds in the (E,E) configuration and a chiral center at the C7 position with the (S) configuration, which is crucial for its biological activity. The quantitative chemical and physical properties of S-Methoprene are summarized in the table below.
| Property | Value |
| IUPAC Name | propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
| Synonyms | (+)-Methoprene, d-Methoprene, ZR 2458 |
| CAS Number | 65733-16-6 |
| Molecular Formula | C₁₉H₃₄O₃ |
| Molecular Weight | 310.47 g/mol |
| Physical State | Liquid |
| Appearance | Pale yellow to amber liquid |
| Odor | Faint fruity odor |
| Boiling Point | 100 °C at 0.05 mm Hg; 322.49 °C (predicted) |
| Melting Point | <-25 °C; -76 to -73 °C |
| Density | ~0.924 g/cm³ at 20 °C |
| Vapor Pressure | 5.74 x 10⁻³ Pa at 25 °C |
| Flash Point | 147°C (Closed cup) |
| Water Solubility | 0.515 mg/L at 25 °C |
| Solubility (Organic) | Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and miscible with most other organic solvents. |
| logP (Octanol/Water) | 6.25 at 40 °C |
| UV max | 265 nm |
Synthesis Pathways
The enantioselective synthesis of S-Methoprene is critical to ensure high biological activity. A common and effective strategy involves a multi-step process starting from the chiral precursor (+)-dihydromyrcene or its derivative, (S)-(-)-citronellal. The following workflow outlines a key synthesis pathway.
Caption: A six-step synthesis workflow for S-Methoprene starting from (+)-Dihydromyrcene.
Experimental Protocols
The following section details the methodologies for the synthesis pathway illustrated above, based on established chemical transformations.
Step 1: Synthesis of (S)-(-)-Citronellol from (+)-Dihydromyrcene
-
Reaction: Selective hydroalumination-oxidation.
-
Methodology: (+)-Dihydromyrcene is treated with triisobutylaluminium (i-Bu₃Al) to achieve selective hydroalumination at the less substituted double bond. Subsequent oxidation, typically with oxygen (O₂), followed by acidic workup (e.g., H₂SO₄ aq), yields (S)-(-)-citronellol.
Step 2: Synthesis of (S)-(-)-Citronellal from (S)-(-)-Citronellol
-
Reaction: Oxidation.
-
Methodology: The primary alcohol, (S)-(-)-citronellol, is oxidized to the corresponding aldehyde, (S)-(-)-citronellal. A common reagent for this transformation is Pyridinium chlorochromate (PCC). The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature. Purification is achieved via vacuum distillation.
Step 3: Synthesis of 6S,10-Dimethyl-1,9-undecadien-4-R/S-ol
-
Reaction: Grignard Reaction.
-
Methodology: (S)-(-)-Citronellal is reacted with allylmagnesium chloride (CH₂=CHCH₂MgCl) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). This nucleophilic addition of the allyl group to the aldehyde carbonyl forms the secondary alcohol product.
Step 4: Synthesis of 6S,10-Dimethyl-3E,9-undecadien-2-one
-
Reaction: Smidt-Moiseev oxygenation followed by dehydration.
-
Methodology: The alcohol from the previous step undergoes oxygenation, for instance using a palladium-copper catalyst system (O₂/PdCl₂-CuCl) in an aqueous-organic solvent mixture (e.g., H₂O-DMF). This is followed by acid-catalyzed dehydration (e.g., using TsOH) to yield the conjugated enone.
Step 5: Synthesis of Isopropyl 3,7S,11-trimethyl-2E/Z,4E,10-dodecatrienoate
-
Reaction: Acetylide Addition / Wittig-Horner type reaction.
-
Methodology: The enone is treated with isopropoxyethynylmagnesium bromide (i-PrOC≡CMgBr). This reaction builds the carbon skeleton and introduces the ester functionality, resulting in the trienoate structure. This step establishes the crucial (2E,4E) conjugated diene system required for activity.
Step 6: Synthesis of S-Methoprene
-
Reaction: Brown solvomercuration-reduction.
-
Methodology: The terminal double bond of the trienoate is selectively methoxylated. This is achieved through a solvomercuration reaction using mercuric acetate (Hg(OAc)₂) in methanol (MeOH), followed by a reduction step with sodium borohydride (NaBH₄). This final transformation yields S-Methoprene with high stereochemical purity.
Mechanism of Action: Signaling Pathway
S-Methoprene mimics the action of insect juvenile hormone (JH). Its molecular mechanism involves binding to an intracellular receptor, a bHLH-PAS domain protein named this compound-tolerant (Met). This binding event initiates a signaling cascade that ultimately regulates gene expression, preventing the transition to the adult stage.
Caption: Molecular signaling pathway of S-Methoprene in an insect cell.
Detailed Signaling Cascade:
-
Ligand Binding: Being lipophilic, S-Methoprene crosses the cell membrane and enters the cytoplasm, where it binds to the PAS-B domain of the Met receptor.
-
Heterodimerization: Ligand binding induces a conformational change in Met, which then facilitates its heterodimerization with a partner protein, a steroid receptor coactivator (SRC) known as Taiman (Tai) or FISC.
-
Nuclear Translocation and DNA Binding: The active Met-S-Methoprene-Tai complex translocates into the nucleus. Inside the nucleus, this complex recognizes and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Binding of the receptor complex to JHREs activates the transcription of early response genes. A key downstream target is Krüppel-homolog 1 (Kr-h1).
-
Inhibition of Metamorphosis: The protein products of these target genes, particularly Kr-h1, act as transcription factors themselves, mediating the anti-metamorphic effects of JH. They effectively maintain the larval state and prevent the expression of genes that would otherwise initiate pupation and the development of adult characteristics.
Recent evidence also suggests a role for post-translational modifications, such as phosphorylation of the Met receptor, which can enhance its transcriptional activity, indicating potential cross-talk with other signaling pathways.
References
(S)-Methoprene: A Technical Guide to Stereoisomerism and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoprene, a widely utilized insect growth regulator (IGR), functions as a juvenile hormone analog (JHA) to disrupt the maturation and reproduction of various insect pests. Its biological activity is almost exclusively attributed to the (S)-enantiomer. This technical guide provides an in-depth exploration of the stereoisomerism of this compound, a comparative analysis of the biological efficacy of its enantiomers, detailed experimental protocols for its analysis and evaluation, and a comprehensive overview of its molecular mechanism of action. The information presented herein is intended to serve as a critical resource for researchers engaged in insecticide development, resistance management, and the study of insect endocrinology.
Introduction to this compound Stereoisomerism
This compound possesses a chiral center at the C7 position, leading to the existence of two enantiomers: (S)-methoprene and (R)-methoprene. Commercially, this compound has been available as a racemic mixture of both (R) and (S) enantiomers. However, extensive research has demonstrated that the insecticidal and juvenile hormone-mimicking activities reside almost exclusively in the (S)-enantiomer.[1][2] The (R)-enantiomer is considered to be biologically inactive or significantly less active against target insect species. This enantiomer-specific activity highlights the importance of stereochemistry in the design and application of modern insecticides.
Physicochemical Properties
The distinct stereochemistry of the enantiomers does not significantly alter their basic physicochemical properties, but the optical rotation is a key differentiating characteristic.
| Property | Racemic this compound | (S)-Methoprene | (R)-Methoprene |
| IUPAC Name | propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
| CAS Number | 40596-69-8[3][4] | 65733-16-6[5] | Not commercially prevalent |
| Molecular Formula | C₁₉H₃₄O₃ | C₁₉H₃₄O₃ | C₁₉H₃₄O₃ |
| Molecular Weight | 310.47 g/mol | 310.47 g/mol | 310.47 g/mol |
| Appearance | Amber or pale yellow liquid with a faint fruity odor | Colorless to light yellow neat oil | N/A |
| Water Solubility | 1.4 mg/L at 25°C | 0.515 mg/L at 20°C (pH 7) | N/A |
| Boiling Point | ~135-136°C | 385.7 ± 25.0 °C (Predicted) | N/A |
| Density | ~0.924 g/cm³ at 20°C | 0.913 ± 0.06 g/cm³ (Predicted) | N/A |
| Vapor Pressure | 3.15 mPa at 25°C | N/A | N/A |
Biological Activity and Enantiomer Specificity
(S)-Methoprene acts as a potent juvenile hormone analog, disrupting the normal developmental processes in a wide range of insects, particularly in the orders Diptera, Siphonaptera, Coleoptera, and Hymenoptera. Its primary mode of action is the inhibition of metamorphosis, preventing larvae from successfully developing into viable adults. Treated larvae may fail to pupate or die during the pupal stage.
While direct comparative data on the biological activity of the (R)- and (S)-enantiomers is not extensively published in readily available literature, it is widely accepted and stated by regulatory bodies and in scientific reviews that the biological activity is restricted to the (S)-enantiomer. The (R)-enantiomer is often referred to as an inert diluent in racemic mixtures.
The following table presents a summary of the biological activity of (S)-methoprene against a key vector species, Aedes aegypti.
| Insect Species | Parameter | Value (ppb) | Reference |
| Aedes aegypti | LC₅₀ | 19.95 | |
| Aedes aegypti | LC₉₅ | 72.08 | |
| Aedes aegypti | EI₅₀ (50% Emergence Inhibition) | ~3 µg/l (~3 ppb) |
Mechanism of Action: The Juvenile Hormone Signaling Pathway
(S)-Methoprene mimics the action of natural juvenile hormone by binding to the juvenile hormone receptor, a protein known as this compound-tolerant (Met). Met is a transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family. Upon binding of (S)-methoprene, Met forms a heterodimer with another bHLH-PAS protein, often Taiman (Tai) or a related coactivator. This activated receptor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.
A key downstream effector in the (S)-methoprene signaling pathway is the transcription factor Krüppel homolog 1 (Kr-h1). The (S)-methoprene-Met-Tai complex induces the expression of Kr-h1. Kr-h1, in turn, suppresses the expression of the ecdysone-induced transcription factor E93. The repression of E93 is critical, as this factor is essential for initiating programmed cell death (PCD) and autophagy of larval tissues during metamorphosis. By blocking the E93-mediated degradation of larval structures, (S)-methoprene ensures the retention of juvenile characteristics and ultimately leads to developmental arrest and mortality during the pupal stage.
Caption: Signaling pathway of (S)-methoprene in an insect cell.
Experimental Protocols
Synthesis of (S)-Methoprene
An established method for the synthesis of (S)-methoprene with high stereochemical purity begins with the optically active precursor, (+)-dihydromyrcene.
Caption: Synthetic workflow for (S)-methoprene.
Detailed Steps:
-
Hydroalumination-Oxidation: Selective hydroalumination of (+)-dihydromyrcene followed by oxidation yields S-(-)-citronellol.
-
Oxidation: The resulting S-(-)-citronellol is oxidized to produce S-(-)-citronellal.
-
Grignard Reaction: S-(-)-citronellal is reacted with allylmagnesium chloride to form a key alcohol intermediate.
-
Formation of the Diene Ester Backbone: A series of reactions including Smidt-Moiseev oxygenation, dehydration, and further Grignard reactions are employed to construct the conjugated diene ester structure.
-
Final Methoxylation: The final step involves a Brown solvomercuration-reduction in methanol to introduce the methoxy group at the C11 position, yielding (S)-methoprene with high stereochemical purity.
Chiral Separation and Purity Analysis by HPLC
A robust method for the enantiomeric resolution of this compound and the determination of the enantiomeric purity of (S)-methoprene utilizes chiral reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a diode-array detector (DAD).
-
Chiral Column: ChiralCel OJ-3R column.
-
Mobile Phase: Methanol and water in a ratio of 80:20 (v/v), with the pH adjusted using 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 260 nm.
-
Sample Concentration: 0.4 mg/mL.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the ChiralCel OJ-3R column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Prepare a standard solution of racemic this compound and a sample solution of the (S)-methoprene to be analyzed in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times for the (R)- and (S)-enantiomers from the racemic standard.
-
Calculate the enantiomeric purity of the (S)-methoprene sample based on the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis of this compound.
Bioassay for Insect Growth Regulatory Activity
This protocol is a representative method for evaluating the insect growth regulatory activity of this compound enantiomers against mosquito larvae, specifically focusing on emergence inhibition.
Materials:
-
Third or early fourth instar larvae of the target mosquito species (e.g., Aedes aegypti).
-
Stock solutions of (S)-methoprene, (R)-methoprene, and racemic this compound in a suitable solvent (e.g., ethanol).
-
Dechlorinated or distilled water.
-
Glass beakers or plastic cups (250 mL).
-
Micropipettes.
-
Larval food (e.g., fish food flakes or a mixture of yeast and liver powder).
-
Emergence cages.
-
Incubator or environmental chamber set to appropriate temperature and photoperiod (e.g., 27 ± 2°C, 12:12 L:D).
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of each test compound (S-, R-, and racemic this compound) in water to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 ppb). Include a solvent control (water with the same concentration of ethanol as the highest test concentration) and a negative control (water only).
-
Exposure: Place 20-25 third or early fourth instar larvae into each beaker containing 100 mL of the respective test or control solution. Each concentration and control should be replicated at least three times.
-
Feeding: Provide a small amount of larval food to each beaker daily.
-
Observation: Monitor the beakers daily for larval and pupal mortality.
-
Emergence: Once pupation begins, transfer the pupae to emergence cages containing a small amount of water from their respective beakers.
-
Data Collection: Record the number of successfully emerged adults from each replicate. The endpoint of the assay is typically when all individuals in the control groups have either emerged or died.
-
Analysis: Calculate the percentage of emergence inhibition (EI) for each concentration using the following formula: EI (%) = [1 - (Number of emerged adults in treatment / Number of emerged adults in control)] x 100
-
Determine the EI₅₀ and EI₉₀ values (the concentrations required to inhibit the emergence of 50% and 90% of the adult population, respectively) using probit analysis or other appropriate statistical methods.
Conclusion
The biological activity of this compound as an insect growth regulator is unequivocally linked to its (S)-enantiomer. This stereospecificity underscores the importance of chiral chemistry in the development of targeted and effective pest management strategies. A thorough understanding of the synthesis, analytical separation, and molecular mechanism of action of (S)-methoprene is crucial for researchers in the fields of insecticide science and insect physiology. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and innovation in this area.
References
The Aquatic Fate of Methoprene: A Technical Guide to its Environmental Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methoprene, a juvenile hormone analog, is a widely utilized insect growth regulator esteemed for its targeted action against various insect pests, notably mosquitoes. Its application in aquatic environments necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the hydrolysis, photolysis, and biodegradation of this compound in aquatic ecosystems, detailing experimental protocols and quantitative degradation data to inform environmental risk assessments and guide further research.
Physicochemical Properties and Environmental Distribution
This compound is a lipophilic compound with low water solubility and a high octanol-water partition coefficient (Kow), indicating a propensity to partition from water to organic matter. In aquatic systems, it is expected to adsorb to suspended solids and sediment.[1] Its vapor pressure and Henry's Law constant suggest a potential for volatilization from water, although this is mitigated by its strong adsorption to particulate matter.
Abiotic Degradation of this compound
The primary abiotic degradation pathways for this compound in aquatic environments are photolysis and, to a lesser extent, hydrolysis.
Hydrolysis
Under typical environmental pH conditions (pH 5-9), this compound is relatively stable to hydrolysis.[2] Significant degradation via this pathway is generally not observed in the absence of light.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 25 | > 30 days | [2] |
| 7 | 25 | > 30 days | [2] |
| 9 | 25 | > 30 days | [2] |
A standardized hydrolysis study for this compound involves the following steps:
-
Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Application of this compound: Add a known concentration of this compound (typically radiolabeled for easier tracking) to the buffer solutions. The concentration should not exceed half of its water solubility.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Analyze the concentration of the parent this compound and any potential hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.
-
Data Analysis: Determine the rate constant and half-life of hydrolysis at each pH.
Hydrolysis Experimental Workflow.
Photolysis
Photodegradation is a major pathway for the dissipation of this compound in sunlit aquatic environments. This compound absorbs light in the environmentally relevant UV spectrum (>290 nm), leading to its rapid breakdown into numerous photoproducts.
| Water Type | Initial Concentration (mg/L) | Half-life (t½) | Reference |
| Pond Water (sunlight) | 0.001 | ~30 hours | |
| Pond Water (sunlight) | 0.01 | ~40 hours | |
| Sterile & Non-sterile Pond Water (sunlight) | Not specified | >80% degradation in 13 days |
One of the principal photodegradation products identified is methoxycitronellal. In total, over 50 minor photolysis products have been reported.
A typical photolysis study for this compound is conducted as follows:
-
Preparation of Test Solution: Prepare a solution of this compound in sterile, buffered, purified water.
-
Light Source: Irradiate the solution with a light source that simulates natural sunlight, such as a filtered xenon arc lamp. The light intensity should be measured and reported (e.g., in W/m²).
-
Control Samples: Maintain parallel samples in the dark to assess for any abiotic degradation not due to photolysis.
-
Temperature Control: Maintain a constant temperature throughout the experiment.
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Quantify the concentration of this compound and identify major photoproducts using methods like HPLC-MS/MS.
-
Quantum Yield Determination: The quantum yield, which is a measure of the efficiency of the photochemical process, can be calculated to model photodegradation rates under different environmental conditions.
Photolysis Experimental Workflow.
Biotic Degradation of this compound
Biodegradation by aquatic microorganisms is a significant route for the dissipation of this compound in natural water bodies. The rate of biodegradation is influenced by factors such as the microbial population, temperature, and oxygen availability.
| System | Initial Concentration (mg/L) | Half-life (t½) | Reference |
| Pond Water | 0.001 | ~30 hours | |
| Pond Water | 0.01 | ~40 hours | |
| Sewage | Not specified | 60-70 hours |
The primary biodegradation pathways involve ester hydrolysis, O-demethylation, and oxidative cleavage of the double bond at the C-4 position.
To assess the biodegradation of this compound, the following protocol is generally followed:
-
Test System Preparation: Collect water and sediment from a natural source to create aquatic microcosms.
-
Inoculum: The natural microbial population in the collected water and sediment serves as the inoculum. The source and characteristics of the inoculum should be documented.
-
Application of this compound: Introduce radiolabeled this compound into the test systems.
-
Incubation Conditions:
-
Aerobic: Incubate systems with an aerobic water phase, typically by gentle aeration.
-
Anaerobic: Incubate systems under an inert atmosphere (e.g., nitrogen) to establish anaerobic conditions.
-
Maintain all systems in the dark at a constant temperature.
-
-
Sampling: At various time intervals, sample both the water and sediment phases.
-
Analysis: Extract and analyze the samples to determine the concentrations of this compound and its transformation products. Mineralization can be assessed by trapping and quantifying the evolved ¹⁴CO₂.
-
Data Analysis: Calculate the rate of degradation and the distribution of residues between the water, sediment, and gas phases.
References
Toxicological Profile of Methoprene in Non-target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone, disrupting the normal development of targeted pest insects. While effective in pest management, its potential impact on non-target organisms is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound in a range of non-target species, including invertebrates, fish, amphibians, birds, and mammals. Quantitative toxicological data are summarized in detailed tables for comparative analysis. Furthermore, this document outlines the experimental protocols of key studies and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's effects.
Introduction
This compound acts as a juvenile hormone analog, interfering with the metamorphosis of insects, preventing them from reaching a reproductive adult stage.[1][2] Its primary mode of action is the disruption of developmental processes, rather than direct toxicity, which classifies it as a biochemical pesticide.[3] This guide synthesizes the available scientific literature on the toxicological effects of this compound on non-target organisms, providing a valuable resource for researchers and professionals in environmental science and drug development.
Toxicological Profile in Non-Target Invertebrates
This compound's effects on non-target invertebrates vary significantly among species. While some, like certain crustaceans, are highly sensitive, others, such as bees and earthworms, show low susceptibility.
Aquatic Invertebrates
Crustaceans: this compound has demonstrated significant toxicity to some crustacean species. For instance, it is highly toxic to some freshwater, estuarine, and marine invertebrates.[4][5] Chronic studies on Daphnia magna have shown that this compound can reduce fecundity and impact molting and reproduction at low concentrations.
Insects and Mollusks: In contrast, commercial this compound products have shown little effect on waterfleas, damselflies, and snails.
Table 1: Acute Toxicity of this compound to Non-Target Aquatic Invertebrates
| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Freshwater Shrimp | LC50 | >100,000 | - | |
| Estuarine Mud Crab | LC50 | >100 | - | |
| Daphnia magna | LC50 | 360 | 48 hours | |
| Daphnia pulex | LC50 | 440 | 48 hours | |
| Mysid Shrimp (Mysidopsis bahia) | LC50 | 49.7 | 96 hours |
Terrestrial Invertebrates
This compound is considered non-toxic to bees, and tests with earthworms have shown little to no toxic effects upon contact.
Toxicological Profile in Non-Target Vertebrates
This compound generally exhibits low acute toxicity to vertebrates. However, sublethal effects and the potential for developmental disruption in some species warrant careful consideration.
Fish
The toxicity of this compound to fish varies depending on the species. It is classified as slightly to moderately toxic to fish.
Table 2: Acute Toxicity of this compound to Fish
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 4.6 | 96 hours | |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 4.4 | 96 hours | |
| Channel Catfish (Ictalurus punctatus) | LC50 | >100 | 96 hours | |
| Largemouth Bass (Micropterus salmoides) | LC50 | >100 | 96 hours |
Amphibians
Initial studies indicated low acute toxicity of this compound to amphibians. However, some research has suggested that degradation products of this compound could potentially cause developmental abnormalities in amphibians like Xenopus. More recent and comprehensive studies have indicated that this compound and its degradation products are not potent developmental toxicants in Xenopus laevis at environmentally relevant concentrations.
Table 3: Acute and Chronic Toxicity of this compound to Amphibians
| Species | Life Stage | Endpoint | Concentration (ppb) | Exposure Duration | Reference |
| Rana catesbeiana (Bullfrog) | Larvae | LC50 | >10,000 | - | |
| Rana pipiens (Leopard Frog) | Larvae | LC50 | >10,000 | - | |
| Bufo woodhousei (Woodhouse's Toad) | Adult | LC50 | >1,000 | - | |
| Bufo woodhousei (Woodhouse's Toad) | - | 22-day LC50 | >1,000 | 22 days |
Birds
This compound is considered slightly toxic to birds on an acute basis. Chronic feeding trials have not shown any reproductive effects.
Table 4: Acute and Dietary Toxicity of this compound to Birds
| Species | Endpoint | Value | Reference |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 mg/kg | |
| Bobwhite Quail (Colinus virginianus) | 5-8 day LC50 | >10,000 ppm | |
| Mallard Duck (Anas platyrhynchos) | 5-8 day LC50 | >10,000 ppm | |
| Chicken (Gallus gallus domesticus) | Acute Oral LD50 | >4640 ppm |
Mammals
This compound exhibits very low acute toxicity to mammals via oral, dermal, and inhalation routes. Long-term exposure studies have primarily identified the liver as the target organ. Importantly, this compound is not considered to be teratogenic, mutagenic, or to pose reproductive hazards to mammals. It is also not classified as an oncogenic compound.
Table 5: Acute Toxicity of this compound to Mammals
| Species | Endpoint | Value (mg/kg) | Route | Reference |
| Rat | LD50 | >34,600 | Oral | |
| Dog | LD50 | >5,000 | Oral | |
| Rabbit | LD50 | >2,000-3,000 | Dermal |
Table 6: No-Observed-Adverse-Effect Level (NOAEL) and No-Observed-Effect Concentration (NOEC) in Mammals
| Species | Study Type | NOAEL/NOEC | Route | Reference |
| Rat | 90-day feeding | 500 ppm | Oral | |
| Dog | 90-day feeding | 500 ppm | Oral | |
| Rabbit | Developmental toxicity | 2000 mg/kg | Oral | |
| Mouse | Developmental toxicity | 600 mg/kg/day | Oral | |
| Rat | Three-generation reproduction | 2500 ppm | Oral |
Experimental Protocols
Aquatic Invertebrate Acute Toxicity Test (Based on Daphnia magna studies)
-
Test Organism: Daphnia magna, neonates less than 24 hours old.
-
Test Substance: Technical grade this compound, dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Test Concentrations: A geometric series of at least five concentrations and a solvent control.
-
Test Conditions: Static or semi-static renewal test for 48 hours. Temperature maintained at 20 ± 2°C with a 16-hour light: 8-hour dark photoperiod.
-
Test Vessels: Glass beakers containing a specified volume of test solution.
-
Number of Organisms: At least 20 daphnids per concentration, divided among replicate beakers.
-
Observations: Immobilization and mortality are recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (median effective concentration for immobilization) or LC50 (median lethal concentration) is calculated using probit analysis or other appropriate statistical methods.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
-
Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).
-
Test Substance: Technical grade this compound.
-
Test Concentrations: At least five concentrations in a geometric series and a control.
-
Test Conditions: 96-hour exposure under static, semi-static, or flow-through conditions. Water temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges.
-
Test Vessels: Inert containers of suitable size for the test fish.
-
Number of Organisms: At least 7 fish per concentration.
-
Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated.
Avian Dietary Toxicity Test
-
Test Organism: Young birds, typically Mallard ducks or Bobwhite quail.
-
Test Substance: this compound is mixed into the feed at specified concentrations.
-
Test Concentrations: A control group and at least five geometrically spaced dietary concentrations.
-
Procedure: Birds are fed the treated diet for 5 days, followed by a 3-day observation period with untreated feed.
-
Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
-
Data Analysis: The LC50, the dietary concentration lethal to 50% of the test birds, is calculated.
Mammalian Three-Generation Reproduction Study (Rat)
-
Test Organism: Male and female rats of a specified strain.
-
Test Substance: this compound is administered in the diet.
-
Procedure: The F0 generation is exposed to the test substance for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation is selected from the F0 offspring and is also exposed to the test substance through maturity, mating, and production of the F2 generation. This process is repeated for the F2 generation to produce the F3 generation.
-
Endpoints: Reproductive parameters such as fertility, gestation length, litter size, pup viability, and growth are assessed for each generation. Parental animals are observed for clinical signs of toxicity, and tissues are examined histopathologically.
-
Data Analysis: Statistical analysis is performed to determine any significant effects on reproductive and developmental parameters. The NOAEL for reproductive toxicity is determined.
Visualizations
Caption: Juvenile Hormone Signaling Pathway.
Caption: Experimental Workflow for Aquatic Toxicity Testing.
Conclusion
This compound generally exhibits low acute toxicity to most non-target vertebrate species, including fish, birds, and mammals. However, it can be highly toxic to certain non-target aquatic invertebrates, particularly some crustaceans. The primary mode of action, as a juvenile hormone analog, raises considerations for potential developmental and reproductive effects, although comprehensive studies in mammals have not indicated significant risks in these areas. This technical guide provides a consolidated resource of the toxicological profile of this compound in non-target organisms, emphasizing the importance of considering species-specific sensitivities and sublethal endpoints in environmental risk assessments. The provided experimental protocols and pathway diagrams offer a framework for understanding the methodologies and mechanisms underlying these toxicological evaluations.
References
- 1. epa.gov [epa.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating mosquito control pesticides for effect on target and nontarget organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endocrine Disruptor: A Technical Guide to Methoprene's Impact on Insect Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene, a potent insect growth regulator, functions as a juvenile hormone analog (JHA), exerting significant disruptive effects on the endocrine system of insects.[1][2][3][4] Its primary mechanism of action involves mimicking the natural juvenile hormone (JH), thereby interfering with critical developmental processes such as metamorphosis and reproduction.[2] This technical guide provides an in-depth analysis of the molecular and physiological consequences of this compound exposure in insects. It details the signaling pathways affected, summarizes quantitative data from key studies, outlines experimental protocols for research, and presents visual representations of the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in insecticide development and the study of insect endocrinology.
Mechanism of Action: Mimicking Juvenile Hormone
This compound's efficacy as an insecticide stems from its structural and functional similarity to insect juvenile hormone. JH is a critical sesquiterpenoid hormone that regulates a wide array of physiological processes, including development, reproduction, and diapause. This compound acts as a JH agonist, binding to the juvenile hormone receptor, a protein known as this compound-tolerant (Met).
The binding of this compound to the Met receptor initiates a cascade of molecular events that disrupt the normal hormonal balance required for proper development. In the presence of high JH or a JHA like this compound at inappropriate times, the insect is unable to transition to the next developmental stage, leading to mortality or sterility. For instance, exposure during the larval stage can prevent pupation, resulting in oversized larvae that ultimately die. Application during the final larval instar can block metamorphosis, causing the formation of larval-pupal intermediates that are non-viable.
The Juvenile Hormone Signaling Pathway
The canonical JH signaling pathway is initiated by the binding of JH (or this compound) to the Met receptor. Met is a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of transcription factors. Upon ligand binding, Met forms a heterodimer with another bHLH-PAS protein, often a steroid receptor coactivator (SRC), also known as Taiman or FISC. This complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the key downstream targets is the gene Krüppel homolog 1 (Kr-h1), which is a critical mediator of JH's anti-metamorphic effects.
Interaction with the Ecdysone Pathway
Insect development is orchestrated by the interplay between JH and ecdysone, the molting hormone. While JH maintains the larval state, ecdysone promotes molting and metamorphosis. This compound disrupts this delicate balance by interfering with ecdysone-regulated gene expression. For example, in some insects, this compound treatment has been shown to affect the expression of ecdysone receptor genes and other key players in the ecdysone signaling cascade. This interaction can lead to a block in midgut remodeling during metamorphosis, a lethal defect for the insect.
Quantitative Effects of this compound
The biological impact of this compound is dose-dependent. Numerous studies have quantified its effects on various insect species, providing valuable data for pest management strategies and further research.
Table 1: Effects of this compound on Insect Survival and Development
| Insect Species | This compound Concentration | Effect | Reference |
| Aedes aegypti | 0.5 - 50 µg/l | Mortality occurs mainly at the pupa stage; pupa development is inversely proportional to concentration. | |
| Aedes aegypti | 100 ng/mL | Suppressed E93 gene expression during larval and pupal stages. | |
| Anopheles sinensis | 0.025 - 0.1 mL/m² (microcapsule) | 100% efficacy on day 3, decreasing to 48-52% by day 7 at lower concentrations. | |
| Anopheles sinensis | 1.0 - 2.0 g/m² (granules) | 100% efficacy on day 7, decreasing to 76-80% by day 21. | |
| Musca domestica (adults) | 5% in sugar water | 99.37% mortality after 48 hours. | |
| Musca domestica (adults) | 10% in sugar water | 100% mortality after 48 hours. | |
| Oryzaephilus mercator & O. surinamensis | 1 ppm in diet | Prevented adult emergence. | |
| Tribolium castaneum & T. confusum | 20 ppm in diet | Prevented pupal emergence. |
Table 2: Effects of this compound on Insect Reproduction
| Insect Species | This compound Concentration | Effect | Reference |
| Acyrthosiphon pisum | 50 - 1000 mg/L | Shortened adult longevity, decreased fecundity, and inhibited new embryo production. | |
| Aedes aegypti | Not specified | Number and viability of eggs laid by treated and control females are equivalent. | |
| Tribolium castaneum & T. confusum | 5 ppm in diet | Inhibited oviposition. | |
| Sitophilus granarius | 10 and 20 ppm in wheat | Almost completely inhibited progeny production. |
Experimental Protocols
To study the effects of this compound on insect endocrine systems, a variety of experimental protocols are employed. Below are generalized methodologies for key experiments.
Larval Bioassay for Determining Lethal Concentration (LC50)
This protocol is used to determine the concentration of this compound that is lethal to 50% of a test population of insect larvae.
-
Preparation of Test Solutions: Prepare a series of this compound dilutions in an appropriate solvent (e.g., acetone) and then in the rearing medium (e.g., dechlorinated water for mosquitoes). Include a solvent-only control.
-
Insect Rearing: Rear the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod) to obtain a synchronized cohort of larvae (e.g., late 4th instar).
-
Exposure: Place a defined number of larvae (e.g., 25) into containers with a specific volume of the test solution or control medium. Each concentration should have multiple replicates.
-
Observation: Monitor the larvae daily for mortality and developmental abnormalities. Record the number of dead larvae, pupae, and emerged adults in each container.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value and its 95% confidence intervals.
References
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of Methoprene
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis and purification of Methoprene, a juvenile hormone analog widely used as an insect growth regulator (IGR). The synthesis section outlines a multi-step pathway starting from (S)-citronellal, a readily available chiral precursor. The purification protocol describes the isolation of the final product using column chromatography, followed by purity assessment with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development and pesticide research who require a reliable method for producing this compound for experimental purposes. All necessary safety precautions for handling the involved reagents must be strictly followed.
Introduction
This compound is an insect growth regulator that acts as a juvenile hormone (JH) mimic.[1][2] Unlike traditional insecticides that cause direct toxicity, this compound disrupts the developmental lifecycle of insects, preventing larvae and pupae from maturing into reproductive adults.[3][4] Its high specificity for insects and low toxicity to vertebrates make it a valuable tool in pest control, including the management of mosquito larvae, fleas on domestic animals, and pests in stored grains.[2] The biologically most active enantiomer is (S)-Methoprene.
This protocol details a laboratory-scale synthesis of (S)-Methoprene, adapted from established stereoselective methods. It also provides a comprehensive guide to its purification and analytical verification.
Synthesis of (S)-Methoprene
The synthesis of (S)-Methoprene can be accomplished through various routes. The pathway described here is a multi-step process starting from (S)-(-)-citronellal, which involves oxidation, a Wittig-Horner reaction to form the dienoate system, and a final methoxymercuration-demercuration step to introduce the terminal methoxy group.
Materials and Reagents
-
(S)-(-)-Citronellal
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Mercury(II) acetate (Hg(OAc)₂)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol
Step 1: Oxidation of (S)-(-)-Citronellal to (S)-(-)-Citronellic Acid
-
Set up a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve (S)-(-)-citronellal in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) portion-wise to the solution at room temperature. The reaction is exothermic.
-
Stir the mixture vigorously for 2-3 hours until the reaction is complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-(-)-citronellal intermediate. This is often carried forward without further purification.
-
A subsequent oxidation (e.g., using Jones reagent or a similar strong oxidant) is required to convert the aldehyde to the carboxylic acid, followed by esterification to produce the isopropyl ester. A more direct route to the required ester can be achieved via a Wittig-Horner reaction.
Alternative and more direct approach from (S)-(-)-citronellal:
Step 1 (Revised): Synthesis of Isopropyl (2E,4E,7S)-3,7,11-trimethyl-2,4,10-dodecatrienoate
-
Prepare the Wittig-Horner reagent by adding triethyl phosphonoacetate dropwise to a suspension of sodium hydride (NaH) in anhydrous THF under an inert atmosphere at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of the ketone precursor, (6S,10)-dimethyl-3E,9-undecadien-2-one (derived from (S)-citronellal in several steps), in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The product is a mixture of 2E/Z isomers.
-
Isomerization to enrich the desired 2E,4E isomer can be performed using benzenethiol as a catalyst.
Step 2: Methoxymercuration-Demercuration
-
Dissolve the trienoate from the previous step in anhydrous methanol.
-
Add mercury(II) acetate (Hg(OAc)₂) to the solution and stir at room temperature for 24-48 hours.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide (NaOH) dropwise.
-
Stir for 1 hour at room temperature.
-
Filter the mixture to remove the elemental mercury.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude (S)-Methoprene.
Purification Protocol
The crude product obtained from the synthesis is a mixture of isomers and residual reagents. Purification is essential to isolate the active (S)-Methoprene.
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass chromatography column with the silica slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a solvent it is highly soluble in, like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) for visualization.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified this compound.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and enantiomeric purity of the final product.
-
Method: A reverse-phase HPLC method with UV detection is commonly used. For enantiomeric purity, a chiral column is required.
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the synthesized product in the mobile phase to a similar concentration.
-
HPLC Conditions (General Reverse-Phase):
-
Column: C18 column.
-
Mobile Phase: Acetonitrile/water or Methanol/water mixture.
-
Detection: UV at 264 nm.
-
Flow Rate: 1.0 mL/min.
-
-
HPLC Conditions (Chiral Separation):
-
Column: ChiralCel OJ-3R.
-
Mobile Phase: Methanol:water:formic acid (80:20:0.1, v/v/v).
-
-
Analysis: Inject the standard and sample solutions. Determine the purity by comparing the peak area of the product to any impurity peaks. Enantiomeric excess (e.e.) can be calculated from the peak areas of the (S) and (R) enantiomers.
Data Presentation
Table 1: Synthesis Yields from Literature
| Synthesis Step/Route | Reported Yield | Reference |
| Six-step synthesis from S-(+)-3,7-dimethyl-1,6-octadiene | 14% (overall) | |
| Esterification of (7S,2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid to an ethyl ester derivative (A2) | 93% | |
| Isomerization of 2Z,4E to 2E,4E isomer using benzenethiol, increasing the 2E,4E content from 26% to 85% in a mixture | N/A |
Table 2: Analytical and Purity Data
| Parameter | Value | Method | Reference |
| Chemical Purity (Commercial Sample) | 97.78% | Not Specified | |
| Chemical Purity (Research Sample) | 98.93% | Chiral RP-HPLC | |
| Recovery from Spiked Food Samples | 74.6 - 84.6% | HPLC | |
| Limit of Detection (LOD) in Water (after derivatization) | ~6 pg/mL | LC/ESI-MS/MS | |
| Limit of Quantification (LOQ) in Water (after derivatization) | 20 pg/mL | LC/ESI-MS/MS |
Diagrams and Workflows
Synthesis Pathway
Caption: Synthetic pathway for (S)-Methoprene from (S)-Citronellal.
Experimental Workflow
Caption: Overall workflow for this compound synthesis and purification.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling reagents.
-
Fume Hood: All steps of the synthesis, particularly those involving volatile organic solvents, sodium hydride, and mercury compounds, must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium Hydride (NaH): Extremely flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Mercury(II) Acetate: Highly toxic and an environmental hazard. Avoid contact and inhalation. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
-
PCC: A strong oxidizing agent and a suspected carcinogen. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and mercury-containing residues, in designated hazardous waste containers according to institutional guidelines.
References
Application Notes and Protocols: Preparation of Methoprene Formulations for Insect Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a synthetic juvenile hormone (JH) analog that acts as an insect growth regulator.[1][2] It mimics the natural juvenile hormone, interfering with insect development and metamorphosis, ultimately preventing insects from reaching maturity or reproducing.[1][2] In insect cell culture, this compound is a valuable tool for studying the molecular mechanisms of JH signaling, insecticide resistance, and for optimizing recombinant protein expression systems. This document provides detailed protocols for the preparation of this compound formulations for use in insect cell culture studies, along with data on its effects and a representation of its signaling pathway.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (161.05 mM)[3] | Sonication is recommended for complete dissolution. |
| Ethanol | 95 mg/mL (305.99 mM) | Sonication is recommended for complete dissolution. |
| Acetone | 50 mg/mL (161.05 mM) | Sonication is recommended for complete dissolution. |
Table 2: Effects of this compound on Sf9 Insect Cells
| Parameter | Concentration | Time Point | Effect |
| Cell Viability | 50 µM | 24 hours | Slight reduction in cell viability. |
| Cell Cycle | Not Specified | Not Specified | Cell growth occurs in the G2/M phase. |
| Gene Expression | Not Specified | Not Specified | Regulates gene expression. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound (MW: 310.47 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 31.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the this compound.
-
If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, the stock solution is ready for use.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to a year to prevent degradation. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions in Insect Cell Culture Medium
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Complete insect cell culture medium (e.g., Grace's Insect Medium, Sf-900™ III SFM)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the 100 mM this compound stock solution on ice.
-
Perform serial dilutions of the stock solution in complete insect cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently before adding it to the cell culture.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Pathways and Workflows
Caption: Juvenile hormone signaling pathway activated by this compound.
Caption: Experimental workflow for insect cell culture studies with this compound.
References
Standard Operating Procedure for Methoprene Bioassays on Mosquito Larvae
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for conducting bioassays to evaluate the efficacy of Methoprene, an insect growth regulator (IGR), against mosquito larvae. These protocols are designed to ensure reproducibility and accuracy in determining the susceptibility of mosquito populations to this compound, a critical component in vector control and resistance management programs.
Introduction
This compound acts as a juvenile hormone analog, disrupting the developmental processes of mosquito larvae and preventing their emergence into viable adults.[1] Accurate assessment of its bio-efficacy is crucial for effective mosquito control strategies. This SOP outlines the necessary materials, reagents, and step-by-step protocols for laboratory-based bioassays to determine the emergence inhibition (IE) of mosquito larvae upon exposure to this compound.
Materials and Reagents
A comprehensive list of necessary equipment and reagents is provided below.
| Category | Item | Specifications |
| Glassware & Plasticware | Bioassay Containers | 250-300 mL glass jars or 8 oz paper cups[2][3] |
| Pipettes | 10 mL, 1000 µL, 200 µL, 10 µL[4] | |
| Pipette tips | Sterile, disposable | |
| Glass bottles | For stock solutions and chemical waste disposal[4] | |
| Measuring cylinders | Various sizes | |
| Funnel | 200 mL | |
| Equipment | Incubator/Environmental Chamber | Maintained at 25-28°C and 60-80% RH |
| Analytical balance | ||
| Vortex mixer | ||
| Permanent markers | ||
| Reagents & Chemicals | This compound | Technical grade or a specific formulation (e.g., Metoprag 20CE) |
| Solvent (e.g., Ethanol or Acetone) | Absolute or high purity for stock solution preparation | |
| Deionized/Dechlorinated Water | For rearing and bioassays | |
| Larval Food | 50:50 mix of yeast:lactalbumin, finely ground rat chow, dog food, or fish food flakes | |
| Mosquitoes | Mosquito Larvae | Late third or early fourth instar of the target species (e.g., Aedes aegypti, Aedes albopictus) |
| Personal Protective Equipment | Lab coat, gloves, protective glasses |
Experimental Protocols
Rearing of Mosquito Larvae
Synchronized larval development is crucial for accurate bioassay results.
-
Egg Hatching: Hatch mosquito eggs in deionized water. For species like Aedes aegypti, a vacuum hatcher can be used to stimulate synchronous hatching.
-
Rearing Conditions: Maintain larvae at a controlled temperature of 25-28°C and a relative humidity of 60-80%. A photoperiod of 12 hours light to 12 hours dark is recommended.
-
Feeding: Provide larval food daily. The amount of food should be adjusted based on the larval density and stage of development.
-
Larval Stage Selection: Use late third or early fourth instar larvae for the bioassays to ensure developmental uniformity.
Preparation of this compound Stock and Working Solutions
Proper preparation of test solutions is critical for accurate dosing.
-
Stock Solution (e.g., 1 g/L): Prepare a stock solution of this compound in a suitable solvent like ethanol or acetone. Store this stock solution at 4°C for up to six months.
-
Intermediate Solution (e.g., 100 mg/L): On the day of the bioassay, prepare an intermediate solution from the stock solution using the same solvent.
-
Serial Dilutions: Prepare a series of working solutions by making serial dilutions of the intermediate solution in deionized or dechlorinated water. The concentration range should be selected to produce between 10% and 95% emergence inhibition. A minimum of four to five concentrations should be tested in each bioassay.
Bioassay Procedure
The following steps detail the procedure for setting up and running the bioassay.
-
Labeling: Label all bioassay containers with the date, mosquito species, this compound concentration, and replicate number.
-
Dispensing Water and Larvae: Add a defined volume of deionized or dechlorinated water (e.g., 50-250 mL) to each container. Using a pipette, transfer a specific number of late third or early fourth instar larvae (e.g., 10-25) into each container.
-
Adding this compound: Add 1 mL of the appropriate this compound working solution to each treatment container.
-
Control Group: For the control group, add 1 mL of the solvent (e.g., ethanol or acetone) to containers with larvae and water.
-
Replicates: Each concentration and the control should have at least four replicates.
-
Incubation: Place the bioassay containers in an incubator or environmental chamber at 25-28°C. Cover the containers with fine mesh fabric or emergence traps to prevent emerged adults from escaping.
-
Feeding: Provide a standardized amount of larval food to each container daily or every other day.
Data Collection and Analysis
Data Collection
Daily monitoring is required until all individuals in the control group have either emerged as adults or died.
-
Record the number of live larvae, dead larvae, live pupae, dead pupae, and emerged adults for each replicate.
Data Analysis
-
Calculate Percent Emergence: For each replicate, calculate the percentage of adults that successfully emerged.
-
Calculate Percent Emergence Inhibition (%EI): The primary endpoint is the inhibition of adult emergence. It is calculated using the following formula:
% Inhibition of Emergence = 100 - [ (Number of emerged adults in treated / Number of initial larvae in treated) / (Number of emerged adults in control / Number of initial larvae in control) ] x 100
-
Correction for Control Mortality: If mortality in the control group is between 5% and 20%, the observed mortality in the treated groups should be corrected using Abbott's formula. Bioassays with control mortality exceeding 20% should be discarded.
Abbott's Formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
Dose-Response Analysis: Use probit analysis to determine the Emergence Inhibition concentrations (e.g., EI₅₀, EI₉₀, and EI₉₅) from the dose-response data. This analysis provides a quantitative measure of the this compound concentration required to inhibit the emergence of a certain percentage of the mosquito population.
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Example Bioassay Data Collection Sheet
| Concentration (µg/L) | Replicate | Initial Larvae | Dead Larvae | Dead Pupae | Emerged Adults | % Emergence |
| Control (0) | 1 | 25 | ||||
| 2 | 25 | |||||
| 3 | 25 | |||||
| 4 | 25 | |||||
| 0.5 | 1 | 25 | ||||
| 2 | 25 | |||||
| 3 | 25 | |||||
| 4 | 25 | |||||
| 1.0 | 1 | 25 | ||||
| 2 | 25 | |||||
| 3 | 25 | |||||
| 4 | 25 |
Table 2: Example Summary of Emergence Inhibition Concentrations
| Mosquito Strain | EI₅₀ (µg/L) (95% CI) | EI₉₀ (µg/L) (95% CI) | EI₉₅ (µg/L) (95% CI) |
| Susceptible Strain | |||
| Field Population 1 | |||
| Field Population 2 |
References
Application Note: Quantification of Methoprene using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoprene is an insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental stages of various insect species. It is widely used in agriculture, public health for mosquito control, and in veterinary applications to control fleas. Accurate quantification of this compound in various matrices is crucial for ensuring efficacy, monitoring environmental fate, and for regulatory compliance. This application note provides a detailed protocol for the quantification of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of acetonitrile and water. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Materials and Reagents
-
This compound analytical standard: PESTANAL®, analytical standard grade or equivalent[1]
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade (for sample extraction)
-
Dibutyl phthalate (DBP): Analytical grade (for use as an internal standard, optional)
-
Sodium chloride: Analytical grade
-
Hexane: HPLC grade (for sample clean-up)
-
Florisil® solid-phase extraction (SPE) cartridges: (for sample clean-up)
-
Syringe filters: 0.45 µm PTFE or equivalent
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil ODS-2, 5 µm, 4.6 x 150 mm, or equivalent C18 column |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| UV Detection | 260 nm or 264 nm[2][3] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard Preparation
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are protocols for solid and liquid samples.
5.2.1. Solid Samples (e.g., animal feed, soil, plant material)
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of methanol and shake vigorously for at least 30 minutes on a mechanical shaker.[4]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
5.2.2. Liquid Samples (e.g., water, formulations)
-
Extraction (for complex aqueous samples): For samples with potential matrix interference, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended.
-
Liquid-Liquid Extraction: To 10 mL of the water sample, add 5 mL of acetonitrile and 2 g of sodium chloride. Shake vigorously for 5 minutes. Allow the layers to separate. Collect the upper acetonitrile layer. Wash the acetonitrile layer with 5 mL of hexane saturated with acetonitrile.[5]
-
Solid-Phase Extraction (SPE): Condition a Florisil SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load 10 mL of the sample onto the cartridge. Wash the cartridge with 5 mL of water. Elute the this compound with 5 mL of acetonitrile.
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
The described HPLC method has been validated for its performance. The following table summarizes typical validation parameters.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 - 0.007 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.02 µg/g |
| Recovery | 74.6% - 110% |
| Precision (%RSD) | < 5% |
Data Presentation
The following table presents example quantitative data for the analysis of this compound in a spiked sample.
| Sample ID | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Control | 0 | Not Detected | - |
| Spike 1 | 1.0 | 0.98 | 98.0 |
| Spike 2 | 5.0 | 4.92 | 98.4 |
| Spike 3 | 10.0 | 9.91 | 99.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
HPLC System Diagram
Caption: Schematic of the HPLC system components.
Data Analysis Logic
Caption: Logical flow of the data analysis process.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. The method is sensitive, specific, and yields accurate and precise results. The provided protocols and validation data can be readily adapted by researchers and analytical laboratories for routine analysis of this compound.
References
Application Note: Analysis of Methoprene Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of Methoprene residues in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an insect growth regulator, is widely used in agriculture and public health to control insect populations. Consequently, monitoring its residues in food commodities is crucial for ensuring consumer safety and regulatory compliance. The described protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure followed by GC-MS analysis. This method provides high selectivity and sensitivity for the quantification of this compound. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide residue analysis.
Introduction
This compound is a juvenile hormone analog that disrupts the life cycle of insects, preventing them from reaching maturity and reproducing. Its application in agriculture on stored grains, fruits, and vegetables, as well as in aquatic environments to control mosquitoes, necessitates reliable analytical methods for residue monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent separation efficiency and definitive identification based on mass-to-charge ratios of fragmented ions. This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of this compound residues.
Experimental Protocol
Sample Preparation (QuEChERS Method)
a. Extraction:
-
Homogenize a representative 10-15 g sample of the food matrix. For dry samples, add an appropriate amount of water to rehydrate.[3]
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN). For the AOAC method, use 15 mL of ACN with 1% acetic acid.[3]
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent for non-polar interferences. For matrices with high fat content, a sorbent like Z-Sep+ can be used for efficient lipid removal.[2] For pigmented samples, graphitized carbon black (GCB) can be included, though it may adsorb planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7010B GC/MS Triple Quad or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 200°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Quantifier: 73, Qualifiers: 59, 81 |
Data Presentation
The following tables summarize typical quantitative data for the GC-MS analysis of this compound. These values are representative and may vary depending on the matrix and specific experimental conditions.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Recovery Data in Various Food Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Wheat | 0.01 | 95 | 6.8 |
| 0.1 | 98 | 5.2 | |
| Apple | 0.01 | 92 | 8.1 |
| 0.1 | 96 | 6.5 | |
| Spinach | 0.01 | 88 | 9.5 |
| 0.1 | 91 | 7.8 | |
| Milk (Fatty Matrix) | 0.01 | 85 | 11.2 |
| 0.1 | 89 | 9.1 |
Recovery data is based on typical performance of QuEChERS-based methods for pesticide residue analysis. Actual results should be determined through in-house validation studies.
Visualizations
This compound Residue Analysis Workflow
Caption: Workflow for this compound residue analysis.
Electron Ionization Fragmentation of this compound
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of this compound residues in a variety of food matrices. The use of the QuEChERS sample preparation protocol ensures high-throughput and effective cleanup, while the selectivity of the GC-MS in SIM mode allows for accurate quantification at low levels. This method can be readily implemented in food safety and quality control laboratories to ensure compliance with regulatory limits for this compound. In-house validation is recommended to ensure the method's performance for specific laboratory conditions and sample matrices.
References
Application of Methoprene in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a potent insect growth regulator (IGR) that acts as a juvenile hormone (JH) analog, disrupting the normal developmental processes of various insect pests.[1][2] Unlike traditional insecticides that are often neurotoxins, this compound interferes with metamorphosis, preventing larvae from successfully molting into reproductive adults.[2][3] This unique mode of action makes it a valuable tool in Integrated Pest Management (IPM) programs, offering targeted control while minimizing risks to non-target organisms and the environment.[4] This document provides detailed application notes and protocols for the use of this compound in research and pest management contexts.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its effects by mimicking the natural juvenile hormone in insects, thereby artificially maintaining a high JH titer. High levels of JH prevent the expression of genes necessary for metamorphosis, leading to the death of the insect during the pupal stage or the emergence of sterile adults. The signaling pathway is initiated by the binding of this compound to an intracellular receptor complex, primarily composed of the this compound-tolerant (Met) protein and its partner, Taiman (Tai).
References
- 1. Field efficacy and nontarget effects of the mosquito larvicides temephos, this compound, and Bacillus thuringiensis var. israelensis in Florida mangrove swamps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High level this compound resistance in the mosquito Ochlerotatus nigromaculis (Ludlow) in central California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extension.uga.edu [extension.uga.edu]
- 4. ARCHIVED - Use of this compound in Mosquito Control Programs - Canada.ca [canada.ca]
Field Application Techniques for Granular Methoprene Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a larvicide that acts as an insect growth regulator (IGR), mimicking the juvenile hormone in insects.[1][2] This disruption of the developmental process prevents larvae from maturing into adults, thereby controlling pest populations without direct toxicity to the larval stage itself. Granular formulations of (S)-Methoprene are widely utilized for the control of various insect pests, most notably mosquitoes, in a variety of aquatic habitats. The granular carrier, which can be composed of sand, calcium sulfate, charcoal, or cellulosic materials, allows for slow release of the active ingredient, extended control, and effective penetration through vegetation canopies.[3][4]
These application notes and protocols provide detailed methodologies for the field application of granular this compound formulations, focusing on mosquito control. The information is intended to guide researchers and scientists in designing and executing robust field efficacy trials.
Mechanism of Action
(S)-Methoprene is a juvenile hormone analog. For a mosquito larva to successfully molt into a pupa and then emerge as an adult, the endogenous levels of juvenile hormone must be very low. When present at critical stages of development, (S)-Methoprene artificially maintains high levels of this hormone, which is lethal to the pupal stage. Treated larvae will appear to develop normally into pupae, but will then fail to emerge as viable adults.
Data Presentation: Efficacy of Granular this compound Formulations
The following tables summarize quantitative data from various field and semi-field studies on the efficacy of granular this compound formulations against mosquito larvae. Efficacy is typically measured as the percentage of Inhibition of Emergence (% IE).
Table 1: Efficacy of Altosid® XR-G (1.5% S-Methoprene) Against Salt-Marsh Mosquitoes
| Application Rate ( kg/ha ) | % Control (Emergence Inhibition) | Days Post-Treatment | Reference |
| 9.0 | 44.6% | 67 | [2] |
| 4.5 | 43.7% | 67 | [2] |
| 2.3 | 38.0% | 53 | [2] |
| All Rates (Cumulative) | 69.0% | 70 (10 weeks) | [2] |
Table 2: Efficacy of 1% and 4.3% Granular S-Methoprene Against Anopheles sinensis in Semi-Field Conditions
| Formulation | Application Rate (g/m²) | % Efficacy (IE) at Day 14 | Reference |
| 1% Granules | 9.09 | >85% | [1] |
| 4.3% Granules | 2.0 | >85% | [1] |
Table 3: Efficacy of OmniPrene™ G Against Various Mosquito Species in Outdoor Microcosms (30.5 cm water depth)
| Mosquito Species | Application Rate ( kg/ha ) | Duration of >90% Efficacy (Days) | Reference |
| Aedes aegypti | 2.8, 5.6, 11.2 | ≥ 49 | [8] |
| Anopheles hermsi | 2.8, 5.6, 11.2 | ≥ 49 | [8] |
| Culex quinquefasciatus | 2.8, 5.6, 11.2 | up to 42 | [8] |
Experimental Protocols
Protocol 1: Field Efficacy Trial of Granular this compound in Natural Mosquito Habitats
This protocol outlines the steps for conducting a field trial to evaluate the efficacy and residual activity of a granular this compound formulation.
1. Site Selection and Characterization:
-
Site Selection: Choose multiple, comparable mosquito breeding sites. These can include temporary pools, marshes, ditches, or irrigated fields known to support the target mosquito species. Include untreated control sites with similar characteristics for comparison.
-
Site Mapping: Map the selected sites, noting dimensions, water depth, vegetation cover, and any water flow.
-
Pre-Treatment Survey: Conduct a larval survey at all sites to confirm the presence and density of the target mosquito species. Use a standard 350 ml dipper to take a predetermined number of dips along the periphery of each site. Record the average number of larvae per dip.
2. Application Equipment and Calibration:
-
Equipment Selection: Choose appropriate application equipment based on the size and accessibility of the treatment sites. Options include hand-operated "belly grinders," backpack blowers, or aircraft-mounted spreaders for large areas.
-
Calibration: Calibrate the application equipment to ensure the desired application rate is achieved uniformly.
-
Mark out a known area (e.g., 100 sq. ft.) on a clean, flat surface.
-
Add a known weight of the granular formulation to the spreader.
-
Apply the granules to the marked area, maintaining a consistent walking speed or flight path.
-
Weigh the remaining granules in the spreader to determine the amount applied.
-
Adjust the spreader settings and repeat the process until the target application rate is consistently achieved.
-
3. Application of Granular this compound:
-
Timing: Apply the granules as per the product label and experimental design. This may be pre-hatch/pre-flood in intermittently flooded areas or directly to water where larvae are present.
-
Procedure: Apply the granules uniformly over the entire surface area of the treatment sites. For control sites, a placebo granule (without the active ingredient) can be applied to account for any physical disturbance effects.
4. Post-Application Monitoring and Sampling:
-
Larval/Pupal Sampling: At regular intervals (e.g., weekly), sample for mosquito larvae and pupae from both treated and control sites using the same dipping method as the pre-treatment survey.
-
Emergence Traps: To directly measure the inhibition of adult emergence, place emergence traps in both treated and control sites. These traps will capture any adult mosquitoes that successfully emerge from the water's surface.
-
Sample Collection for Laboratory Rearing: Collect pupae from treated and control sites and transport them to the laboratory in water from their respective habitats. Rear the pupae in controlled conditions and record the number of successful adult emergences and failed emergences (dead pupae or partially emerged adults).
5. Data Analysis:
-
Calculate Percent Inhibition of Emergence (% IE): Use the following formula to determine the efficacy of the treatment, correcting for natural mortality in the control group (Abbott's formula): % IE = 100 - [(% Emergence in Treated / % Emergence in Control) * 100]
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the emergence rates between treated and control groups and among different application rates.
// Nodes SiteSelection [label="1. Site Selection & Characterization\n- Choose comparable sites\n- Map and measure sites", fillcolor="#F1F3F4", fontcolor="#202124"]; PreSurvey [label="2. Pre-Treatment Survey\n- Confirm larval presence\n- Measure initial density", fillcolor="#F1F3F4", fontcolor="#202124"]; Calibration [label="3. Equipment Calibration\n- Select appropriate spreader\n- Calibrate to target rate", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="4. Granule Application\n- Apply to treatment sites\n- Use placebo for control sites", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostMonitoring [label="5. Post-Application Monitoring\n- Weekly larval/pupal dipping\n- Use of emergence traps", fillcolor="#F1F3F4", fontcolor="#202124"]; LabRearing [label="6. Lab Rearing of Field Samples\n- Collect pupae\n- Monitor emergence rates", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="7. Data Analysis\n- Calculate % Inhibition of Emergence\n- Statistical comparison", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="8. Reporting\n- Summarize findings\n- Application recommendations", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges SiteSelection -> PreSurvey; PreSurvey -> Calibration; Calibration -> Application; Application -> PostMonitoring; PostMonitoring -> LabRearing; LabRearing -> DataAnalysis; DataAnalysis -> Report; } ` Caption: Experimental workflow for a field efficacy trial.
Protocol 2: Simulated Field Trial in Outdoor Microcosms
This protocol is for evaluating granular this compound formulations under more controlled, semi-field conditions.
1. Microcosm Setup:
-
Use standardized containers such as plastic tubs or small pools as artificial habitats.
-
Add a substrate like soil or leaf litter and fill with a known volume of water to mimic natural conditions.
-
If natural colonization is not desired, cover the microcosms with fine mesh to prevent wild mosquitoes from laying eggs.
2. Mosquito Introduction:
-
Introduce a known number of laboratory-reared, late-stage mosquito larvae (e.g., 3rd or 4th instar) into each microcosm.
-
Allow the larvae to acclimate for a few hours before treatment.
3. Treatment and Monitoring:
-
Apply the pre-weighed granular this compound formulation to the treatment microcosms at the desired rates. Leave some microcosms untreated as controls.
-
Monitor the microcosms daily or at regular intervals.
-
Record larval and pupal mortality.
-
Count the number of successfully emerged adults, dead pupae, and dead, partially-emerged adults.
4. Data Analysis:
-
Calculate the percent inhibition of emergence for each treatment group using the same formula as in Protocol 1.
-
Analyze the data statistically to determine the efficacy and residual activity of the formulation.
// Nodes Start [label="Determine Application Rate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; WaterDepth [label="Water Depth > 2 ft?", fillcolor="#FBBC05", fontcolor="#202124"]; VegetationPollution [label="Heavy Vegetation or\nHigh Pollution?", fillcolor="#FBBC05", fontcolor="#202124"]; MosquitoSpecies [label="Target Species?", shape=rectangle, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; HigherRate [label="Use Higher End\nof Recommended Rate", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowerRate [label="Use Lower End\nof Recommended Rate", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aedes [label="Aedes, Anopheles,\nPsorophora spp.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Culex [label="Culex, Culiseta,\nMansonia spp.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> MosquitoSpecies; MosquitoSpecies -> Aedes [label="e.g., 5-10 lb/acre"]; MosquitoSpecies -> Culex [label="e.g., 10-20 lb/acre"]; Aedes -> WaterDepth; Culex -> WaterDepth; WaterDepth -> HigherRate [label="Yes"]; WaterDepth -> VegetationPollution [label="No"]; VegetationPollution -> HigherRate [label="Yes"]; VegetationPollution -> LowerRate [label="No"]; } ` Caption: Decision tree for selecting application rates.
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection, when handling and applying granular this compound formulations.
-
Non-Target Organisms: While this compound is considered a biochemical pesticide with low toxicity to vertebrates, it is important to be aware of its potential effects on non-target aquatic invertebrates. Field trials should, where possible, include monitoring of non-target organism populations.
-
Environmental Fate: this compound degrades relatively quickly in soil and water, primarily through microbial metabolism and photolysis. It has a low potential to leach into groundwater.
Conclusion
The successful field application of granular this compound formulations requires careful planning, precise execution, and thorough evaluation. By following standardized protocols for site selection, equipment calibration, application, and monitoring, researchers can generate reliable data on the efficacy of these important vector control tools. The use of both natural field trials and controlled microcosm studies provides a comprehensive understanding of product performance under various environmental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Methoprene Stability Issues in Laboratory Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with methoprene in laboratory solutions.
Troubleshooting Guide
Q1: My this compound solution, prepared in an organic solvent, is showing decreased efficacy in my bioassays over time, even when stored at -20°C. What could be the cause?
A1: Several factors could contribute to the decreased efficacy of your this compound stock solution. Firstly, repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot your stock solution into smaller, single-use volumes to prevent this.[1] Secondly, ensure your organic solvent is of high purity and anhydrous, as contaminants or water can facilitate degradation. While this compound is generally stable in pure, dry organic solvents when stored properly, prolonged storage at -20°C (e.g., beyond one month) may still lead to some degradation. For long-term storage (up to 6 months), -80°C is recommended.[1]
Q2: I observed a precipitate forming when I diluted my this compound stock solution (in DMSO) into my aqueous cell culture medium/buffer. How can I resolve this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution, as this compound has low water solubility (approximately 1.4 mg/L).[2] To prevent precipitation, consider the following:
-
Decrease the final concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit.
-
Use a surfactant or co-solvent: For in vivo studies, a common practice is to use a vehicle containing a surfactant like Tween-80 and a co-solvent like PEG300 to improve solubility and prevent precipitation.[3]
-
Optimize the dilution method: Add the this compound stock solution to your aqueous medium dropwise while vortexing or stirring vigorously to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous medium: Gently warming your buffer or medium (if your experimental conditions permit) can increase the solubility of this compound.
Q3: My experimental results with this compound are inconsistent. Could the type of labware I'm using be a factor?
A3: Yes, the type of labware can influence your results. This compound is a lipophilic compound and can adsorb to the surfaces of certain plastics, such as polystyrene.[4] This is particularly problematic when working with low concentration solutions. To minimize adsorption, consider the following:
-
Use glassware (borosilicate) or polypropylene plasticware, which tend to have lower binding affinities for many organic compounds compared to polystyrene.
-
To further reduce adsorption to glassware, it can be treated with a silanizing reagent.
-
Pre-rinsing your labware with the solvent used for your this compound solution can help to saturate any non-specific binding sites.
Q4: I suspect my this compound solution has degraded due to exposure to light. How can I confirm this and what are the degradation products?
A4: Photodegradation is a significant issue for this compound. Exposure to sunlight or even ambient laboratory light can lead to rapid degradation. The primary photodegradation pathway involves the oxidative scission of the double bond at the C4 position, leading to the formation of 7-methoxycitronellal and 7-methoxycitronellic acid. Isomerization of the 2E to the 2Z form, a much less active isomer, also occurs. To confirm degradation, you would need to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to separate and identify the parent compound and its degradation products.
Frequently Asked Questions (FAQs)
Q5: What is the best solvent for preparing a this compound stock solution?
A5: this compound is soluble in a variety of organic solvents. The choice of solvent will depend on your specific experimental needs and any potential toxicity of the solvent to your biological system. Common choices include:
-
Dimethyl Sulfoxide (DMSO): Soluble up to 50 mg/mL.
-
Ethanol: Soluble up to 95 mg/mL.
-
Acetone: Soluble up to 50 mg/mL.
For cell-based assays, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5%) to avoid solvent-induced toxicity.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For optimal stability, this compound stock solutions in organic solvents should be stored under the following conditions:
-
Short-term storage (up to 1 month): -20°C.
-
Long-term storage (up to 6 months): -80°C.
Always store solutions in tightly sealed containers and protect them from light by using amber vials or by wrapping the container in aluminum foil.
Q7: How stable is this compound in aqueous solutions at different pH values?
A7: this compound is relatively stable to hydrolysis in aqueous solutions within a pH range of 5 to 9 when protected from light. However, outside of this range, and especially at higher temperatures, hydrolysis can occur more rapidly. The primary hydrolysis products are the carboxylic acid metabolite (this compound acid) and the corresponding alcohol.
Q8: Can I autoclave my aqueous this compound solution to sterilize it?
A8: It is not recommended to autoclave this compound solutions. The high temperatures and pressures of autoclaving can lead to significant degradation of the compound. A preferred method for sterilization is to filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your solvent.
Data on this compound Stability
Table 1: Stability of this compound in Organic Solvents at Different Temperatures
| Solvent | Temperature | Storage Duration | Stability |
| DMSO | -80°C | 1 year | Stable |
| DMSO | -20°C | 1 month | Stable |
| DMSO | Room Temperature | > 6 months | ~17% degradation |
| Ethanol | -80°C | 1 year | Stable |
| Ethanol | -20°C | 1 month | Stable |
| Acetone | -80°C | 1 year | Stable |
| Acetone | -20°C | 1 month | Stable |
Note: Stability data at room temperature in DMSO is based on a study of a large compound library and may vary for individual compounds. It is always recommended to store stock solutions at -20°C or -80°C for optimal stability.
Table 2: Half-life of this compound in Aqueous Solutions
| pH | Temperature | Half-life |
| 7.0 | 20°C | ~10-35 days (in freshwater) |
| Not specified | Sunlight Exposed Water | < 1 day |
| Not specified | Pond Water | 30-40 hours |
Note: The half-life of this compound in aqueous solutions is highly dependent on factors such as microbial activity and exposure to sunlight.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (analytical standard)
-
High-purity organic solvent (e.g., DMSO, ethanol, or acetone)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound.
-
Transfer the weighed this compound to the volumetric flask.
-
Add a small amount of the chosen organic solvent to dissolve the this compound completely. Gentle swirling or sonication may be used to aid dissolution.
-
Once dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial.
-
For storage, create smaller aliquots in separate vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of an Aqueous Working Solution for Bioassays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium. Ensure the final concentration of the organic solvent is kept to a minimum (ideally ≤ 0.5%).
-
In a sterile polypropylene tube, add the required volume of the aqueous medium.
-
While vigorously vortexing the aqueous medium, add the calculated volume of the this compound stock solution drop by drop. This helps to prevent precipitation.
-
Continue to vortex for another 30 seconds to ensure the solution is well-mixed.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, you may need to adjust your protocol (see Troubleshooting Q2).
-
Use the freshly prepared working solution for your experiment immediately. Do not store dilute aqueous solutions for extended periods.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: A decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Strategies for Optimizing Methoprene Dosage in Research Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methoprene in experimental settings. It includes frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an insect growth regulator (IGR) that functions as a juvenile hormone (JH) analog.[1][2] It mimics the natural juvenile hormone in insects, which is crucial for regulating development.[3] By maintaining high levels of a JH mimic, this compound disrupts the normal life cycle, preventing larvae from successfully molting into pupae and pupae from emerging as reproductive adults.[1][3] This interference with metamorphosis ultimately leads to the death of the insect during these transitional stages. This compound is not a direct toxicant to adult insects but rather prevents the development of the next generation.
Q2: In what solvents can I dissolve this compound for my experiments?
A2: this compound has very low solubility in water (approximately 1.4 mg/L). Therefore, it is necessary to first dissolve it in an organic solvent to create a stock solution. Commonly recommended solvents for this compound are ethanol or acetone. From this stock solution, serial dilutions can be made and then introduced into the aqueous experimental medium. It is crucial to include a solvent control in your experimental design to account for any potential effects of the solvent on the test organisms.
Q3: How stable is this compound in experimental conditions?
A3: this compound is susceptible to degradation by sunlight (photodegradation) and microbial action. In the presence of sunlight, its half-life in water can be as short as 30 to 40 hours. To maintain the desired concentration throughout your experiment, it is recommended to conduct experiments under controlled lighting conditions or use amber-colored containers to protect the solutions from light. If the experimental setup involves non-sterile conditions with high microbial activity, the degradation rate may be faster.
Q4: What is the primary endpoint to measure this compound's effectiveness in a bioassay?
A4: Since this compound does not cause immediate mortality in larval stages, the primary endpoint for assessing its efficacy is the inhibition of adult emergence (IE) . This is typically quantified by calculating the percentage of larvae that fail to develop into viable, successfully emerged adults. Data is often analyzed using probit regression to determine the concentration that inhibits emergence in 50% (IE50), 90% (IE90), or 95% (IE95) of the population.
Q5: At which larval stage is this compound most effective?
A5: this compound is most effective when applied to late-stage larvae (e.g., 3rd or 4th instar in mosquitoes). This is because the natural juvenile hormone levels are decreasing at this stage to allow for pupation. Applying the JH mimic at this time is most disruptive to the molting and metamorphosis processes.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Observed Effect | 1. Incorrect Dosage: The concentrations used may be too low for the target species. 2. Degradation of this compound: Exposure to UV light or microbial action may have reduced the effective concentration. 3. Insecticide Resistance: The test population may have developed resistance to this compound. 4. Incorrect Larval Stage: Application to early larval instars or pupae may be less effective. | 1. Conduct a dose-response study with a wider range of concentrations. 2. Protect solutions from light and use sterile water if possible. Prepare fresh solutions for each experiment. 3. Test a known susceptible laboratory strain in parallel to your field-collected population to determine if resistance is a factor. 4. Ensure treatment is applied to the late larval instars. |
| High Mortality in Control Group (>10-20%) | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol, acetone) may be too high. 2. Poor Rearing Conditions: Overcrowding, insufficient food, or poor water quality can lead to stress and mortality. 3. Handling Stress: Physical damage to larvae during transfer can cause mortality. | 1. Ensure the final concentration of the solvent in the experimental medium is low (typically ≤1%) and does not cause mortality in a solvent-only control group. 2. Follow standardized rearing protocols for your insect species, ensuring optimal density, feeding, and water conditions. 3. Use wide-bore pipettes or other gentle methods to transfer larvae. |
| Inconsistent Results Between Replicates | 1. Uneven Compound Distribution: this compound's low water solubility can lead to non-uniform concentration if not mixed properly. 2. Variability in Larval Age/Stage: Using a mix of different larval instars can lead to varied responses. 3. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. 4. Environmental Fluctuations: Variations in temperature or light exposure between replicates can affect results. | 1. After adding the this compound stock solution to the aqueous medium, vortex or stir thoroughly to ensure it is evenly dispersed. 2. Synchronize your larval population to ensure all individuals are at the same developmental stage at the start of the experiment. 3. Use calibrated micropipettes and follow good laboratory practices for preparing dilutions. 4. Conduct experiments in a controlled environment (incubator) with consistent temperature and photoperiod. |
| Precipitation of this compound in Aqueous Medium | 1. Exceeding Solubility Limit: The concentration of this compound is too high for the amount of co-solvent used. 2. Incorrect Solvent: The chosen solvent may not be optimal for creating a stable stock solution. | 1. Increase the proportion of the co-solvent in the stock solution or decrease the final test concentration. 2. Test alternative recommended solvents like ethanol or acetone. Ensure the stock solution is fully dissolved before making serial dilutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that efficacy (IE50/LC50) can vary significantly between species, strains, and experimental conditions.
Table 1: this compound Efficacy (Inhibition of Emergence/Lethal Concentration) for Various Insect Species
| Species | Value Type | Concentration | Reference |
| Aedes aegypti | IE50 | ~0.505 ppb | |
| Aedes albopictus | IE50 | ~1.818 ppb | |
| Culex pipiens complex | IE50 | ~0.428 ppb | |
| Cat Fleas (Ctenocephalides felis) | LC50 (Topsoil) | 0.643 ppm |
Table 2: Acute Toxicity of this compound in Non-Target Organisms
| Organism | Value Type | Concentration/Dosage | Reference |
| Rat (Oral) | LD50 | >34,600 mg/kg | |
| Dog (Oral) | LD50 | >5,000 mg/kg | |
| Rabbit (Dermal) | LD50 | >2,000 - 3,000 mg/kg | |
| Mallard Duck (Oral) | LD50 | >2,000 mg/kg | |
| Bluegill Sunfish (96-hour) | LC50 | 4.6 mg/L | |
| Trout (96-hour) | LC50 | 4.4 mg/L | |
| Freshwater Shrimp | LC50 | >100 mg/L |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for serial dilutions.
-
Materials:
-
Technical grade this compound
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Solvent: 95-100% Ethanol or Acetone
-
Calibrated micropipettes
-
-
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 1000 ppm or 1 mg/mL).
-
Accurately weigh the required amount of technical grade this compound using an analytical balance. Note: Account for the purity of the technical grade compound if it is less than 100%.
-
Transfer the weighed this compound into a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (ethanol or acetone) to dissolve the this compound completely. Swirl gently.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, amber glass bottle at 4°C to protect it from light and evaporation.
-
2. Dose-Response Bioassay for Mosquito Larvae
-
Objective: To determine the concentration of this compound that causes a specific level of emergence inhibition (e.g., IE50).
-
Materials:
-
This compound stock solution
-
Late 3rd or early 4th instar larvae of the target mosquito species
-
Susceptible reference strain of the same species (for comparison)
-
Bioassay cups or beakers (e.g., 250 mL)
-
Dechlorinated or distilled water
-
Larval food (e.g., yeast extract, ground fish food)
-
Calibrated micropipettes
-
Emergence cages or netting to cover the cups
-
Controlled environment chamber (incubator)
-
-
Procedure:
-
Range-Finding Test (Optional but Recommended): Test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppb) to identify the approximate range of activity.
-
Definitive Test: Based on the range-finding results, prepare a series of at least 5-7 serial dilutions of this compound that are expected to cause between 10% and 90% inhibition of emergence.
-
Controls: Prepare two sets of controls: a negative control (water only) and a solvent control (water with the same amount of solvent used in the highest this compound concentration).
-
Setup:
-
Label at least four replicate cups for each concentration and control group.
-
Add a standard volume of water (e.g., 200 mL) to each cup.
-
Using a micropipette, add the appropriate volume of the diluted this compound solution (or solvent for the solvent control) to each corresponding cup and mix gently.
-
Introduce a known number of larvae (e.g., 20-25) into each cup.
-
-
Incubation:
-
Add a small amount of larval food to each cup.
-
Cover the cups with netting to trap emerging adults.
-
Place the cups in a controlled environment chamber at a constant temperature (e.g., 25-28°C) and photoperiod (e.g., 12:12 light:dark).
-
-
Data Collection:
-
Monitor the cups daily. Record and remove any dead larvae or pupae.
-
Continue the experiment until all individuals in the control groups have either emerged as adults or died.
-
For each replicate, count the number of successfully emerged adults.
-
-
Data Analysis:
-
Calculate the percent Inhibition of Emergence (IE%) for each concentration using the following formula, correcting for control mortality if necessary (e.g., using Abbott's formula if control mortality is between 5-20%). IE% = 100 - [(Number of emerged adults in treatment / Number of emerged adults in control) x 100]
-
Use probit analysis to calculate the IE50, IE90, and other relevant values.
-
-
Visualizations
Caption: this compound signaling pathway in an insect epidermal cell.
Caption: Workflow for this compound dosage optimization experiment.
References
- 1. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extreme resistance to S-methoprene in field-collected Culex pipiens (Diptera: Culicidae) across the Chicago, IL region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Insect Resistance to Methoprene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating insect resistance to Methoprene. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of this compound resistance.
Guide 1: Bioassays for Resistance Phenotyping
-
Question: My dose-response bioassay results show high variability between replicates. What could be the cause?
-
Answer: High variability in bioassays can stem from several factors. Ensure that the age and developmental stage of the insects are highly synchronized.[1][2] Environmental conditions such as temperature, humidity, and photoperiod must be kept constant throughout the experiment. Also, verify the accuracy of your this compound dilutions and the uniformity of application. Inconsistent exposure to the insecticide is a common source of variability.[3][4]
-
-
Question: I am observing high mortality in my control group. How can I address this?
-
Answer: Control mortality should ideally be below 10-20%.[4] High control mortality can be due to stress from handling, unhealthy insect stock, or contamination of the diet or environment. Ensure your insect rearing conditions are optimal and that all equipment is thoroughly cleaned. If the issue persists, consider sourcing a new, healthier insect colony.
-
-
Question: My calculated resistance ratios (RR) are lower than expected based on field observations of control failure. Why might this be?
-
Answer: Discrepancies between laboratory bioassays and field performance can occur. The laboratory susceptible strain used for comparison might have some level of inherent tolerance. Additionally, environmental factors in the field that are not replicated in the lab can influence insecticide efficacy. Consider using a more recently established susceptible strain or a field-collected population known to be susceptible for a more accurate comparison.
-
Guide 2: Molecular and Biochemical Assays
-
Question: I am getting low yields of RNA from my insect samples for transcriptomic analysis. What can I do to improve this?
-
Answer: Low RNA yield is a common issue. Ensure rapid and thorough homogenization of the insect tissue in a suitable lysis buffer to inactivate RNases. Using a combination of mechanical disruption (e.g., bead beating) and chemical lysis is often more effective. Storing samples properly at -80°C and minimizing freeze-thaw cycles is also critical to prevent RNA degradation.
-
-
Question: My PCR amplification of the this compound-tolerant (Met) gene is failing or producing non-specific bands. How can I troubleshoot this?
-
Answer: PCR failure can be due to poor DNA quality, inappropriate primer design, or suboptimal PCR conditions. Ensure your DNA extraction protocol effectively removes PCR inhibitors. You may need to redesign your primers to target a different region of the gene or optimize the annealing temperature and magnesium chloride concentration in your PCR reaction.
-
-
Question: My cytochrome P450 activity assay is showing inconsistent results. What are the likely causes?
-
Answer: Inconsistent P450 activity can be due to instability of the enzymes or issues with the assay reagents. Prepare fresh enzyme extracts for each experiment and keep them on ice. Ensure the substrate (e.g., 7-ethoxycoumarin) and NADPH are not degraded. The incubation time and temperature should also be strictly controlled.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the mechanisms of this compound resistance.
-
Question: What are the primary mechanisms of insect resistance to this compound?
-
Answer: The main mechanisms include:
-
Metabolic Resistance: Increased detoxification of this compound, primarily by cytochrome P450 monooxygenases.
-
Target Site Insensitivity: Mutations in the this compound-tolerant (Met) gene, a putative juvenile hormone receptor, which reduce its binding affinity for this compound.
-
Reduced Cuticular Penetration: Alterations in the insect's cuticle that slow the absorption of the insecticide.
-
-
-
Question: How can I determine if metabolic resistance is present in my insect population?
-
Answer: You can use synergist bioassays. Piperonyl butoxide (PBO) is a known inhibitor of cytochrome P450s. If the toxicity of this compound increases significantly in the presence of PBO, it suggests that P450-mediated metabolism is a key resistance mechanism. Additionally, you can perform transcriptomic analysis (e.g., RNA-Seq) to identify upregulated P450 genes in resistant strains compared to susceptible ones.
-
-
Question: What is the role of the this compound-tolerant (Met) gene in resistance?
-
Answer: The Met gene is believed to encode a component of the juvenile hormone receptor. Mutations in this gene can lead to a protein that no longer binds effectively to this compound, rendering the insect insensitive to its effects. This is a form of target-site resistance.
-
-
Question: Can insects develop resistance to this compound through changes in their cuticle?
-
Answer: Yes, this is known as cuticular resistance. Changes in the composition and thickness of the insect's cuticle can reduce the rate at which this compound is absorbed, thereby lowering its effective dose at the target site. This can be investigated by comparing the cuticular protein profiles of resistant and susceptible insects.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound resistance.
Table 1: this compound Resistance Ratios in Various Insect Species
| Insect Species | Strain | Resistance Ratio (RR) at LC50 | Reference |
| Culex pipiens | Field Population (Illinois, USA) | 2.33 to 1010.52 | |
| Culex quinquefasciatus | Lab-selected | 57.4 to 168.3 | |
| Aedes taeniorhynchus | Field Population (Florida, USA) | >100 (high resistance) | |
| Aedes aegypti | Field Population (Brazil) | < 5 (low resistance) | |
| Drosophila melanogaster | Met mutant | ~100 |
Table 2: Upregulation of Cytochrome P450 Genes in this compound-Resistant Insects
| Insect Species | Gene | Fold Change in Expression | Reference |
| Culex quinquefasciatus | CYP9J43 | 2.1 to 2.7 | |
| Aedes aegypti | CYP9J28 | 12.7 | |
| Solenopsis invicta | CYP305A1 | 453 | |
| Musca domestica | Multiple CYPs | > 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Larval Bioassay for this compound Resistance
-
Insect Rearing: Rear susceptible and suspected resistant insect larvae under controlled conditions (e.g., 27°C, 80% RH, 12:12 L:D photoperiod).
-
Preparation of this compound Solutions: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). Make a series of dilutions to create at least five concentrations that will result in a range of mortality from >0% to <100%.
-
Exposure: Place a known number of late third or early fourth instar larvae (e.g., 20-25) into containers with a standard volume of water and food. Add the appropriate volume of each this compound dilution to the treatment containers. Include a solvent-only control. Replicate each concentration and the control at least three times.
-
Observation: Monitor the larvae daily and record mortality at the larval, pupal, and adult emergence stages. An insect is considered dead if it fails to emerge as a fully formed adult.
-
Data Analysis: Correct for control mortality using Abbott's formula if it exceeds 10%. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) for both susceptible and resistant strains. The resistance ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Protocol 2: Cytochrome P450 Activity Assay (7-ethoxycoumarin O-deethylation)
-
Enzyme Preparation: Homogenize a known number of insects (e.g., 10-20 adults or larvae) in ice-cold phosphate buffer. Centrifuge the homogenate to pellet debris, and use the supernatant as the enzyme source.
-
Assay Reaction: In a 96-well microplate, combine the enzyme extract, phosphate buffer, and 7-ethoxycoumarin (substrate).
-
Initiation and Incubation: Start the reaction by adding NADPH. Incubate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., glycine buffer-ethanol mixture).
-
Fluorescence Measurement: Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~450 nm).
-
Data Analysis: Create a standard curve using known concentrations of 7-hydroxycoumarin to quantify the amount of product formed. Express P450 activity as pmol of product formed per minute per mg of protein.
Protocol 3: Sequencing of the this compound-tolerant (Met) Gene
-
DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit or a standard protocol. Assess DNA quality and quantity using a spectrophotometer.
-
Primer Design: Design PCR primers that flank the coding region or specific exons of the Met gene based on available sequence data for your insect species or a closely related one.
-
PCR Amplification: Perform PCR using the extracted genomic DNA as a template and the designed primers. Optimize PCR conditions (annealing temperature, extension time) as needed.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.
-
Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a reference Met gene sequence to identify any single nucleotide polymorphisms (SNPs) or other mutations that may be associated with resistance.
Protocol 4: Cuticular Protein Extraction and Analysis
-
Cuticle Isolation: Dissect the insect to remove internal tissues, leaving the exoskeleton. Wash the cuticles thoroughly to remove any remaining soft tissue.
-
Protein Extraction: Grind the cleaned cuticles in a suitable extraction buffer. Different buffers can be used to sequentially extract proteins with different solubilities.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the extracted cuticular proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Analysis: Visualize the protein bands by staining the gel (e.g., with Coomassie Brilliant Blue). Compare the protein profiles of resistant and susceptible insects to identify any differences in the presence, absence, or abundance of specific protein bands. Further analysis can be done by excising bands of interest and identifying the proteins by mass spectrometry.
Visualized Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows for investigating this compound resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Simplified Juvenile Hormone signaling pathway and target-site resistance.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. journals.plos.org [journals.plos.org]
- 2. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii | PLOS One [journals.plos.org]
- 3. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entomoljournal.com [entomoljournal.com]
Technical Support Center: Minimizing Off-Target Effects of Methoprene in Ecological Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of methoprene in ecological studies. It offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help minimize unintended impacts on non-target organisms.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected mortality or sublethal effects in non-target invertebrates (e.g., crustaceans, insects). | High Bioavailability of this compound: The formulation used may release this compound too quickly. Liquid formulations, for instance, can lead to initial concentration spikes. | 1. Switch to a slow-release formulation: Consider using briquettes, pellets, or granular formulations which release this compound gradually.[1] 2. Reduce Application Rate: Carefully calculate and apply the lowest effective concentration for your target species. 3. Establish a buffer zone: If possible, create an untreated buffer area around sensitive non-target habitats. |
| Inconsistent or non-reproducible experimental results. | Environmental Degradation of this compound: this compound degrades rapidly in the presence of sunlight (photolysis) and microbial action.[2] | 1. Shield from UV light: In laboratory settings, use amber glassware or UV-filtering materials. In field studies, note the intensity of sunlight as a variable. 2. Monitor water quality: Record parameters like pH, temperature, and microbial load, as these can influence this compound's half-life. 3. Use fresh solutions: Prepare this compound solutions shortly before application to minimize degradation. |
| Difficulty detecting this compound in water samples. | Improper Sampling or Storage: this compound can adsorb to container surfaces, and improper storage can lead to degradation. | 1. Use appropriate containers: Collect water samples in amber glass bottles to prevent photodegradation. 2. Proper sampling technique: Invert the bottle and submerge it to collect a sample that includes the surface layer, where this compound may concentrate. 3. Immediate extraction: If possible, extract the samples on the day of collection. If storage is necessary, keep samples refrigerated and in the dark. |
| Observed effects on non-target organisms at concentrations expected to be safe. | Presence of Potentially More Toxic Degradation Products: Some breakdown products of this compound may have their own toxicological effects. | 1. Analyze for metabolites: If feasible, use analytical methods that can detect not only the parent this compound compound but also its primary metabolites. 2. Conduct toxicity testing of degradates: If specific breakdown products are identified, conduct separate bioassays to determine their toxicity to the non-target species of concern. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an insect growth regulator that mimics the action of juvenile hormone in insects.[2] It disrupts the normal maturation process, preventing larvae from developing into reproductive adults.[2] Because it is not directly toxic to adult insects, it is considered a biochemical pesticide.[2]
Q2: How specific is this compound to target organisms like mosquitoes?
A2: While this compound is primarily used against mosquitoes (Order: Diptera), it can also affect other closely related insects, particularly those in the orders Lepidoptera and Coleoptera. Its mode of action is specific to arthropods and does not have an equivalent in vertebrates.
Q3: What are the most common off-target effects of this compound?
A3: The most significant off-target effects are observed in non-target aquatic invertebrates, especially crustaceans (like Daphnia and some shrimp species) and certain aquatic insects. These effects can range from mortality at high concentrations to sublethal effects like developmental abnormalities and reduced reproduction at lower concentrations.
Q4: How long does this compound persist in the environment?
A4: this compound degrades relatively quickly in the environment. Its half-life in soil is approximately 10 days. In water, the half-life is even shorter, around 30 to 40 hours, with degradation accelerated by sunlight and microbial activity.
Q5: What factors influence the concentration of this compound in an aquatic environment?
A5: Several factors can affect this compound concentration, including the formulation used (slow-release vs. liquid), application rate, water flow, presence of organic matter (it can bind to suspended solids), and environmental conditions like sunlight and temperature that influence its degradation rate. Rainfall can also flush this compound from treated areas.
Q6: Are there alternatives to this compound for mosquito control in ecological studies?
A6: Yes, several alternatives exist. Bacillus thuringiensis israelensis (Bti) is a naturally occurring soil bacterium that produces toxins specific to mosquito larvae. Spinosad, another bacterium-derived larvicide, is also an option. For physical control, surface films can be used to prevent larvae from breathing at the water's surface.
Quantitative Data Summary
Table 1: Toxicity of this compound to Various Non-Target Organisms
| Organism | Taxonomic Group | Endpoint | Concentration (µg/L) | Reference |
| Bluegill Sunfish (Lepomis macrochirus) | Fish | 96-hour LC50 | 4,600 | |
| Rainbow Trout (Oncorhynchus mykiss) | Fish | 96-hour LC50 | 4,400 | |
| Channel Catfish (Ictalurus punctatus) | Fish | 96-hour LC50 | >100,000 | |
| Daphnia magna (Water Flea) | Crustacean | 48-hour EC50 (immobilization) | 300 | |
| Mysid Shrimp | Crustacean | 96-hour LC50 | >100 | |
| Mud Crab (Rhithropanopeus harrisii) | Crustacean | Larval survival reduction | 10 - 1,000 | |
| Chironomids (Non-biting midges) | Insect | Reduced emergence | 5 - 10 | |
| Dragonfly Nymphs | Insect | No effect observed up to | 1,000 |
Table 2: Comparative Efficacy of Different this compound Formulations
| Formulation | Target Organism | Application Rate | Duration of Efficacy | Reference |
| Granules (1%) | Anopheles sinensis | 9.09 g/m² | >85% control for at least 14 days | |
| Microencapsulated Suspension (20%) | Anopheles sinensis | 0.025-0.1 mL/m² | 100% efficacy for at least 3 days | |
| Briquettes | Mosquito larvae | Manufacturer's recommendation | Up to 150 days | |
| Pellets | Mosquito larvae | Manufacturer's recommendation | At least 30 days |
Experimental Protocols
Protocol 1: Acute Toxicity Testing with Daphnia magna
This protocol is adapted from OECD Guideline 202 for testing the acute toxicity of chemicals to Daphnia sp.
1. Test Organism: Daphnia magna, neonates less than 24 hours old.
2. Test Substance Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) due to its low water solubility.
-
Create a geometric series of test concentrations by diluting the stock solution in reconstituted hard water. A solvent control (reconstituted hard water with the same concentration of solvent as the highest test concentration) must be included.
3. Test Conditions:
-
Temperature: 20 ± 2°C
-
Photoperiod: 16 hours light / 8 hours dark
-
Test Vessels: Glass beakers
-
Test Volume: At least 2 mL per daphnid
-
Number of Organisms: 20 daphnids per concentration, divided into at least four replicates.
4. Procedure:
-
Introduce the neonates into the test vessels containing the different this compound concentrations and the control solutions.
-
Do not feed the daphnids during the test.
-
Observe and record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
5. Data Analysis:
-
Calculate the percentage of immobilization for each concentration at each observation time.
-
Determine the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) using probit analysis or another appropriate statistical method.
Protocol 2: Analysis of this compound in Water Samples by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in water samples. Specific parameters may need to be optimized based on the available instrumentation.
1. Sample Collection and Preparation:
-
Collect water samples in 1-liter amber glass bottles.
-
Add a surrogate standard to the sample.
-
Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. A C18 cartridge is commonly used.
-
Elute the this compound from the SPE cartridge with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Monitor for specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity.
4. Quantification:
-
Prepare a calibration curve using a series of known concentrations of this compound standards.
-
Quantify the this compound concentration in the samples by comparing the peak area of the analyte to the calibration curve.
Visualizations
Caption: this compound's mechanism of action, mimicking juvenile hormone (JH) to disrupt insect metamorphosis.
Caption: A generalized workflow for assessing the off-target effects of this compound.
Caption: A decision tree for minimizing the environmental impact of this compound application.
References
- 1. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides this compound, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]
- 2. Development of a HPLC/tandem-MS method for the analysis of the larvicides this compound, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Methoprene bioassay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methoprene bioassays.
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in this compound bioassay results.
Question: Why am I seeing high variability between my replicate results?
Answer: High variability in this compound bioassay results can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Inconsistent Larval Staging: The susceptibility of insect larvae to this compound can vary significantly with age.
-
Solution: Ensure that all larvae used in the bioassay are of the same developmental stage (e.g., late 3rd or early 4th instar for mosquitoes). Synchronize larval development as much as possible before starting the experiment.[1]
-
-
Improper Preparation of this compound Solutions: this compound is poorly soluble in water and can adsorb to surfaces.
-
Solution: Prepare a stock solution in an appropriate solvent like ethanol or acetone.[2] Make serial dilutions from this stock. Ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Inappropriate Bioassay Containers: this compound is hydrophobic and can bind to the surface of certain plastics, reducing its bioavailability in the test medium.[2]
-
Environmental Fluctuations: Temperature and light can affect the stability of this compound and the metabolic rate of the test organisms.
-
Solution: Conduct bioassays in a temperature-controlled incubator with a consistent photoperiod. The recommended temperature for mosquito bioassays is typically around 27°C.
-
Question: My control group is showing high mortality. What should I do?
Answer: High mortality in the control group (typically defined as >20%) can invalidate the results of a bioassay. Here are potential causes and corrective actions:
-
Contamination: Cross-contamination of control wells with this compound or other toxic substances can lead to unexpected mortality.
-
Solution: Use separate sets of pipettes and labware for control and treatment groups. Ensure that bioassay containers are clean and free of any residual chemicals. When incubating, place control containers in a separate incubator or on shelves above the treatment containers to prevent any potential for contamination.
-
-
Stressful Larval Handling and Transport: Mechanical stress during handling and transport can injure larvae, leading to increased mortality.
-
Solution: Handle larvae gently using a wide-bore pipette or a small net. If transporting larvae, maintain them in a temperature-controlled environment to minimize stress.
-
-
Inadequate Nutrition or Overcrowding: Insufficient food or high larval density can lead to starvation, competition, and increased mortality.
-
Solution: Provide an adequate amount of a standardized larval diet. Maintain an optimal larval density in each container as specified by the protocol. A common practice is to use a 50:50 mix of yeast and lactalbumin or finely ground rat chow.
-
-
Poor Water Quality: The quality of the water used in the bioassay is critical for larval survival.
-
Solution: Use de-chlorinated or distilled water. Ensure the pH and other water quality parameters are within the optimal range for the species being tested.
-
Question: Why are my results not consistent with published data?
Answer: Discrepancies between your results and published findings can arise from subtle differences in methodology and materials.
-
Differences in this compound Formulation: The use of technical grade this compound versus a commercial formulation can yield different results due to the presence of adjuvants in the latter that can affect bioavailability.
-
Solution: Report the exact source and formulation of this compound used in your experiments. When comparing your data, refer to studies that used a similar formulation.
-
-
Strain of Test Organism: The susceptibility to this compound can vary between different strains or populations of the same insect species, especially if one has developed resistance.
-
Solution: Use a well-characterized, susceptible laboratory strain for baseline studies. If testing field populations, be aware that resistance may be a factor.
-
-
Variations in Bioassay Protocol: Minor differences in experimental protocols can lead to significant variations in results.
-
Solution: Adhere strictly to a standardized protocol, such as those provided by the World Health Organization (WHO) or other reputable sources. Ensure all experimental parameters, including exposure time, are consistent.
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is an insect growth regulator (IGR) that functions as a juvenile hormone analog. It disrupts the normal developmental processes of insects, particularly the transition from the pupal to the adult stage. This interference prevents the emergence of viable, reproductive adults.
Q2: How is the effect of this compound quantified in a bioassay?
A2: The primary endpoint measured in a this compound bioassay is the "inhibition of emergence" (IE). This is calculated by comparing the percentage of adult insects that successfully emerge in the treatment groups to the percentage of emergence in the control group. The results are often expressed as IE₅₀, IE₉₀, or IE₉₅, which represent the concentration of this compound required to inhibit the emergence of 50%, 90%, or 95% of the population, respectively.
Q3: What is the appropriate duration for a this compound bioassay?
A3: The bioassay should continue until all individuals in the control group have either emerged as adults or died. This typically takes about two weeks for mosquitoes. It is also acceptable to conclude the assay when at least 80% of the control insects have emerged.
Q4: Can this compound affect adult insects?
A4: No, this compound is not toxic to adult insects. Its mode of action specifically targets the developmental stages of insects.
Quantitative Data Summary
The following tables summarize the inhibition of emergence (IE) values for this compound against various mosquito species as reported in a systematic review and meta-analysis. These values can serve as a benchmark for researchers.
Table 1: this compound IE₅₀, IE₉₀, and IE₉₅ Values for Aedes aegypti
| Metric | DL Combined Effect Value (ppb) | 95% Confidence Interval | Certainty of Evidence |
| IE₅₀ | 0.505 | 0.344 - 0.742 | Moderate |
| IE₉₀ | 9.208 | 4.559 - 18.600 | Moderate |
| IE₉₅ | Not Reported | Not Reported | Low |
Data sourced from a meta-analysis of multiple studies.
Table 2: this compound IE₅₀, IE₉₀, and IE₉₅ Values for Aedes albopictus
| Metric | DL Combined Effect Value (ppb) | 95% Confidence Interval | Certainty of Evidence |
| IE₅₀ | 1.818 | 0.771 - 4.286 | Low |
| IE₉₀ | Not Reported | Not Reported | Very Low |
| IE₉₅ | Not Reported | Not Reported | Very Low |
Data sourced from a meta-analysis of multiple studies.
Table 3: this compound IE₅₀, IE₉₀, and IE₉₅ Values for Culex pipiens complex
| Metric | DL Combined Effect Value (ppb) | 95% Confidence Interval | Certainty of Evidence |
| IE₅₀ | 0.428 | 0.286 - 0.640 | Moderate |
| IE₉₀ | Not Reported | Not Reported | Moderate |
| IE₉₅ | Not Reported | Not Reported | Not Reported |
Data sourced from a meta-analysis of multiple studies.
Experimental Protocols
Protocol 1: Standard this compound Larval Bioassay for Mosquitoes
This protocol is a synthesized methodology based on established procedures for determining the susceptibility of mosquito larvae to this compound.
-
Preparation of Test Solutions:
-
Prepare a 1% stock solution of technical grade this compound in acetone or ethanol. Store in a dark, sealed container at 4°C.
-
On the day of the assay, prepare serial dilutions from the stock solution using de-chlorinated water to achieve the desired final concentrations. Ensure to vortex or shake vigorously after each dilution.
-
-
Bioassay Setup:
-
Use 16 oz clear, wide-mouth jars or similar containers.
-
Add 300 mL of de-chlorinated water to each jar.
-
Add 1 mL of the appropriate this compound dilution to each treatment jar. Add 1 mL of de-chlorinated water to the control jars.
-
Introduce 15-25 late 3rd or early 4th instar larvae into each jar using a plastic Pasteur pipette.
-
Provide 40 mg of larval food (e.g., 50:50 yeast:lactalbumin mix) to each jar.
-
Cover the jars with a mesh lid or a plastic bag secured with a rubber band to allow for air circulation while preventing escape.
-
Set up at least four replicates for each concentration and the control.
-
-
Incubation and Monitoring:
-
Place the jars in an incubator at a constant temperature of 27°C and a set photoperiod.
-
Monitor the jars daily. Record the number of live larvae, dead larvae, pupae, and emerged adults in each jar.
-
Continue the assay until all larvae in the control jars have either emerged as adults or died (or until at least 80% of controls have emerged).
-
-
Data Analysis:
-
Calculate the percent emergence for each replicate.
-
Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Calculate the percent inhibition of emergence (IE) using the formula: % IE = 100 - [(% emergence in treatment / % emergence in control) x 100].
-
Use probit analysis to determine the IE₅₀, IE₉₀, and IE₉₅ values.
-
Visualizations
References
- 1. asiantigermosquito.rutgers.edu [asiantigermosquito.rutgers.edu]
- 2. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of this compound and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species [mdpi.com]
- 3. Laboratory bioassay studies to determine this compound susceptibility in a natural population of Ochlerotatus taeniorhynchus from the Florida keys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Methoprene in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Methoprene in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its low solubility in water. Published data indicates a solubility of approximately 1.4 mg/L at 25°C and 6.85 mg/L at 20°C [1][2]. It is, however, miscible with organic solvents[1].
Q2: Why am I observing a cloudy solution or precipitation when I add this compound to my aqueous buffer?
This is a common observation due to this compound's hydrophobic nature and low water solubility. If the concentration of this compound in your aqueous solution exceeds its solubility limit, it will not fully dissolve, leading to a cloudy appearance or the formation of a precipitate.
Q3: How can I increase the solubility of this compound in my aqueous solution for experimental purposes?
Several methods can be employed to enhance the aqueous solubility of this compound. The most common approaches include:
-
Using Co-solvents: Introducing a water-miscible organic solvent in which this compound is highly soluble can increase the overall solvating capacity of the aqueous solution.
-
Employing Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules like this compound, effectively increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.
Q4: What is a this compound-cyclodextrin inclusion complex and how does it improve solubility?
A this compound-cyclodextrin inclusion complex is a supramolecular assembly where a this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The exterior of the cyclodextrin is hydrophilic, which allows the entire complex to be more soluble in water. Studies have confirmed the formation of a stable inclusion complex between this compound and β-cyclodextrin[3].
Q5: Are there any stability concerns I should be aware of when working with this compound in aqueous solutions?
Yes, this compound is susceptible to degradation by sunlight (photodegradation) and microbial action in water[1]. It is advisable to prepare fresh solutions and protect them from light, especially during long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in the aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the concentration of this compound to below its solubility limit (approx. 1.4 mg/L).2. Utilize a solubility enhancement technique such as co-solvents, surfactants, or cyclodextrin complexation. Refer to the Experimental Protocols section. |
| The aqueous solution of this compound is cloudy or hazy. | Formation of a fine precipitate or colloidal suspension of undissolved this compound. | 1. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.2. Increase the concentration of the co-solvent or surfactant in your formulation.3. For cyclodextrin complexes, ensure the complexation was successful and that you are below the solubility limit of the complex itself. |
| I observe a decrease in this compound concentration over time in my aqueous solution. | Degradation of this compound due to exposure to light or microbial contamination. | 1. Prepare fresh solutions before each experiment.2. Store stock and working solutions protected from light (e.g., in amber vials or wrapped in aluminum foil).3. Use sterile, filtered buffers to minimize microbial growth. |
| My solubility enhancement method is not working as expected. | Suboptimal experimental conditions for the chosen method (e.g., incorrect co-solvent ratio, surfactant concentration below CMC, inefficient cyclodextrin complexation). | 1. Review and optimize the parameters of your chosen solubility enhancement protocol.2. For cyclodextrin complexation, confirm complex formation using analytical techniques such as FTIR or DSC.3. Refer to the detailed Experimental Protocols provided below. |
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 1.4 mg/L | |
| Water | 20 | 6.85 mg/L | |
| Organic Solvents | - | Miscible | |
| Ethanol | - | ~10 mg/mL | |
| Dimethylformamide (DMF) | - | ~20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | - | ~10 mg/mL |
Table 2: Overview of Solubility Enhancement Techniques for this compound
| Technique | Principle | Expected Outcome | Key Considerations |
| Co-solvency | Increasing the proportion of a water-miscible organic solvent (e.g., ethanol, DMSO) to increase the polarity of the solvent mixture. | Moderate to high increase in solubility, dependent on the co-solvent and its concentration. | May affect the biological activity of the system under study. The concentration of the organic solvent should be carefully controlled. |
| Micellar Solubilization | Encapsulation of this compound within micelles formed by surfactants (e.g., Tween 80, SDS) above their critical micelle concentration (CMC). | Significant increase in apparent solubility. | The choice of surfactant and its concentration are critical. Potential for surfactant-induced toxicity in biological assays. |
| Cyclodextrin Complexation | Formation of an inclusion complex with cyclodextrins (e.g., β-cyclodextrin) to increase the hydrophilicity of the this compound molecule. | Significant increase in aqueous solubility. A 1:1 complex with β-cyclodextrin has been reported. | The stoichiometry of the complex and the choice of cyclodextrin derivative can influence the extent of solubility enhancement. |
Experimental Protocols
Protocol 1: Preparation of a this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a general guideline for preparing a this compound/β-cyclodextrin inclusion complex. Optimal ratios and conditions may need to be determined empirically.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-Cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Slurry Formation: In a mortar, add the calculated amount of β-Cyclodextrin and a small amount of deionized water to form a thick, uniform paste.
-
Incorporation of this compound: Slowly add the calculated amount of this compound to the β-Cyclodextrin paste while continuously kneading with the pestle.
-
Kneading: Continue kneading the mixture for a minimum of 60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few drops of deionized water.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the complex in a desiccator at room temperature, protected from light.
Protocol 2: Determination of Aqueous Solubility Enhancement by Co-solvency
This protocol describes how to determine the increase in aqueous solubility of this compound using a co-solvent.
Materials:
-
This compound
-
Water-miscible organic co-solvent (e.g., Ethanol, DMSO)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
Analytical method for this compound quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Equilibration: Add an excess amount of this compound to each co-solvent mixture in separate vials. Ensure there is undissolved this compound at the bottom of each vial.
-
Shaking: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Quantification: Dilute the filtered samples with an appropriate solvent (if necessary) and determine the concentration of dissolved this compound using a validated analytical method. The UV absorbance maximum for this compound is around 265 nm.
-
Data Analysis: Plot the solubility of this compound (in mg/L or µg/mL) as a function of the co-solvent concentration.
Visualizations
Caption: Experimental workflow for addressing this compound solubility.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Methoprene Efficacy in Experimental Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoprene. The information below addresses common issues related to the impact of environmental factors on the efficacy of this insect growth regulator.
Troubleshooting Guides
Issue: Reduced or inconsistent this compound efficacy in aqueous lab environments.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | - Minimize exposure of this compound solutions and treated samples to direct sunlight or UV sources.[1][2][3][4] - Use amber-colored glassware or containers wrapped in aluminum foil for storage and during experiments. - If UV exposure is part of the experimental design, ensure consistent and quantifiable light intensity across all replicates. |
| Microbial Degradation | - For sterile experiments, ensure all water, media, and equipment are properly autoclaved.[1] - If non-sterile conditions are intended, be aware that microbial activity can significantly reduce this compound's half-life. - Consider including a sterile control group to differentiate between microbial and other degradation pathways. |
| Adsorption to Surfaces | - this compound is lipophilic and can adsorb to plastic surfaces. Use glass containers where possible. - If plasticware is necessary, pre-rinse with a small amount of the this compound solution to saturate binding sites before adding the final experimental volume. |
| Incorrect pH | - Ensure the pH of your aqueous medium is within the stable range for this compound (pH 5-9). - Buffer your solutions if there is a possibility of significant pH shifts during the experiment. |
Issue: Low this compound efficacy in soil-based experiments.
| Potential Cause | Troubleshooting Steps |
| Binding to Organic Matter | - Be aware that this compound binds tightly to organic matter in soil, which can reduce its bioavailability. - Higher application rates may be necessary in soils with high organic content to achieve the desired biological effect. - A study on S-methoprene in catch basins showed a positive correlation between total organic carbon and S-methoprene concentrations, suggesting that binding to organic matter can also prolong its presence. |
| Microbial Degradation | - Soil microbes are a primary driver of this compound degradation, with a half-life of approximately 10-14 days in various soil types. - To isolate the effect of this compound from microbial action, consider using sterilized soil as a control. |
| Photodegradation on Soil Surface | - If applying this compound to the soil surface, be mindful of rapid photodegradation. - Incorporating this compound into the soil can help shield it from UV exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound under typical laboratory conditions?
A1: The half-life of this compound is highly dependent on environmental conditions. In pond water exposed to sunlight, its half-life can be around 30 to 40 hours. In soil, the half-life is typically 10 to 14 days due to microbial degradation. When protected from light and microbial activity, this compound is significantly more stable.
Q2: How does temperature affect the efficacy of this compound?
A2: Higher temperatures generally lead to faster degradation of this compound. Conversely, cooler conditions can prolong its activity. For example, degradation is more rapid at 20°C (half-life of 10-35 days) compared to 4.5°C (half-life ≥ 35 days). Therefore, it is crucial to maintain and report consistent temperatures throughout your experiments.
Q3: Is this compound stable across a range of pH values?
A3: Yes, this compound is relatively stable in water within a pH range of 5 to 9 when protected from light. Outside of this range, its stability may be compromised. It is advisable to measure and, if necessary, buffer the pH of your experimental solutions.
Q4: Can I use standard plastic labware for my this compound experiments?
A4: While convenient, standard plasticware can be problematic due to the lipophilic nature of this compound, which can lead to adsorption onto the container walls. This reduces the effective concentration in your experiment. Glassware is recommended to minimize this issue. If plastics are unavoidable, pre-conditioning the containers with a this compound solution can help mitigate adsorption.
Q5: How does the presence of organic matter in my experimental setup influence this compound's effectiveness?
A5: this compound has a high affinity for organic matter, leading to strong binding in soil and sediment. This binding can reduce the amount of this compound that is biologically available to the target organisms. However, some research suggests that this binding can also act as a slow-release mechanism, prolonging its efficacy in certain environments like debris-filled catch basins. It is important to characterize and report the organic matter content in your experimental substrates.
Data Presentation
Table 1: Half-life of this compound under Various Environmental Conditions
| Environment | Condition | Half-life | Reference |
| Pond Water | 0.001 mg/L initial concentration | ~30 hours | |
| Pond Water | 0.01 mg/L initial concentration | ~40 hours | |
| Pond Water | Exposed to sunlight | >80% degraded in 13 days | |
| Sandy Loam Soil | Aerobic | ~10 days | |
| Various Soils | Microbial degradation | 10-14 days | |
| Alfalfa | - | < 2 days | |
| Rice | - | < 1 day | |
| Water | 20°C | 10-35 days | |
| Water | 4.5°C | ≥ 35 days |
Experimental Protocols
Protocol 1: Evaluating the Impact of UV Light on this compound Efficacy in an Aqueous System
-
Preparation of Stock Solution: Dissolve a known weight of technical grade this compound in a suitable organic solvent (e.g., acetone) to create a concentrated stock solution. Store this solution in an amber glass vial at 4°C.
-
Preparation of Working Solutions: Prepare serial dilutions of the stock solution in the desired aqueous medium (e.g., deionized water, culture medium).
-
Experimental Setup:
-
Dispense equal volumes of each working solution into replicate glass beakers or flasks.
-
Include a control group with the aqueous medium only and a solvent control group.
-
For the UV exposure group, place the containers under a calibrated UV lamp with a known wavelength and intensity.
-
For the no-UV control group, wrap the containers in aluminum foil to protect them from light.
-
Maintain a constant temperature for all groups.
-
-
Introduction of Target Organism: Introduce the target insect larvae (e.g., Aedes aegypti) at a specific developmental stage (e.g., third instar) into each container.
-
Data Collection: At predetermined time points, record the number of surviving larvae, pupae, and emerged adults. Calculate the emergence inhibition percentage.
-
Chemical Analysis (Optional): At each time point, a subset of the water from each replicate can be collected for analysis by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.
Protocol 2: Assessing this compound Degradation in Soil
-
Soil Preparation: Obtain the desired soil type. Sieve the soil to ensure homogeneity. The soil can be used as is (non-sterile) or autoclaved for a sterile control.
-
This compound Application: Prepare a solution of this compound in a suitable solvent. Apply the solution evenly to a known weight of soil and mix thoroughly to achieve the target concentration. A solvent-only control should also be prepared.
-
Incubation: Place the treated soil samples in incubation chambers. Maintain constant temperature and moisture levels. One set of samples can be exposed to a controlled light source to assess photodegradation, while another is kept in the dark.
-
Sampling: At specified time intervals, collect soil samples from each treatment group.
-
Extraction: Extract this compound from the soil samples using an appropriate organic solvent (e.g., methanol). This typically involves shaking the soil with the solvent for several hours.
-
Analysis: Filter the extract and analyze the concentration of this compound using HPLC-UV or a more sensitive method like LC-MS/MS.
-
Data Analysis: Calculate the half-life of this compound in the soil under the different experimental conditions.
Visualizations
Caption: Major degradation pathways for this compound in the environment.
Caption: Workflow for testing this compound efficacy in aqueous systems.
References
Best practices for long-term storage of Methoprene standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Methoprene analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for neat this compound standards?
A1: Neat this compound, typically supplied as an oil, should be stored at -20°C for long-term stability.[1] Some suppliers also indicate storage at 2-8°C is acceptable for shorter periods.[2] For extended storage, -20°C is the preferred temperature to minimize degradation.[1]
Q2: In what solvents should I dissolve this compound standards for stock solutions?
A2: this compound is soluble in a variety of organic solvents. Commonly used solvents for preparing stock solutions include ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1][2] The choice of solvent may depend on the specific requirements of your experimental assay.
Q3: How should I store this compound stock solutions?
A3: Aliquot your this compound stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Always store solutions in tightly sealed containers to prevent solvent evaporation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. It degrades rapidly when exposed to sunlight. Therefore, it is crucial to protect both neat standards and solutions from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are photodegradation and microbial degradation. In aqueous solutions, it can also be susceptible to hydrolysis outside of the optimal pH range of 5-9. When exposed to sunlight, it can break down into numerous minor products.
Data Presentation: Long-Term Storage Stability
While specific quantitative data on the long-term stability of this compound standards in various organic solvents is not extensively published, the following table summarizes the recommended storage conditions and expected stability based on supplier information and scientific literature. To obtain precise stability data for your specific standard and storage conditions, it is highly recommended to perform an in-house stability study using the protocol provided below.
| Parameter | Recommendation | Expected Stability |
| Storage Temperature (Neat) | -20°C | ≥ 4 years |
| Storage Temperature (Stock Solution) | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Recommended Solvents | Ethanol, Dimethylformamide, DMSO, Acetonitrile | Stable |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | Protect from light to prevent photodegradation |
| Freeze-Thaw Cycles | Avoid by aliquoting | Repeated cycles can lead to degradation |
Experimental Protocols: Stability-Indicating HPLC Method
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound standards over time.
Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and the detection of its degradation products.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 1 mg/mL.
-
From this stock, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
-
Forced Degradation Study (to demonstrate stability-indicating capability):
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH and dilute with mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place the solid standard in a hot air oven at 105°C for 48 hours. Dissolve a known amount in acetonitrile.
-
Photolytic Degradation: Expose the stock solution in a clear vial to UV light (254 nm) for 48 hours.
-
-
Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the stressed samples and the unstressed (control) sample.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the stressed samples using the calibration curve.
-
Determine the percentage degradation.
-
Ensure that the degradation product peaks are well-resolved from the main this compound peak (Resolution > 2).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from stock solution | Adsorption to glass surfaces. | Use silanized glassware or polypropylene containers for preparing and storing solutions. |
| Degradation due to light exposure. | Always handle and store this compound solutions in amber vials or containers wrapped in aluminum foil. | |
| Incomplete dissolution. | Ensure the standard is completely dissolved in the solvent by vortexing or brief sonication. | |
| Precipitation of standard upon thawing | Solvent evaporation from a poorly sealed container. | Use high-quality vials with secure caps. Parafilm can be used for extra sealing. |
| Exceeded solubility in the chosen solvent at low temperatures. | Consider preparing a slightly lower concentration of the stock solution. | |
| Inconsistent peak areas in HPLC analysis | Instability in the autosampler. | If possible, use a cooled autosampler (e.g., 4°C) to maintain the stability of the samples during the analytical run. |
| Non-homogeneity of the solution after thawing. | Ensure the solution is vortexed thoroughly after thawing and before taking an aliquot for dilution. | |
| Appearance of extraneous peaks in the chromatogram of a new standard | Contamination of the solvent. | Use fresh, HPLC-grade solvents for all preparations. |
| Degradation of the standard during handling. | Minimize exposure to light and elevated temperatures during weighing and dissolution. |
Mandatory Visualizations
Caption: Workflow for proper handling and storage of this compound standards.
Caption: Simplified signaling pathway of this compound action in insects.
References
Validation & Comparative
Methoprene and Juvenile Hormone: A Comparative Analysis of Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding characteristics of the natural insect juvenile hormone (JH) and its synthetic analog, methoprene. By examining their binding affinities, signaling pathways, and the experimental methods used to determine these properties, this document serves as a valuable resource for researchers in insecticide development, insect physiology, and related fields.
Quantitative Comparison of Receptor Binding
The binding affinity of juvenile hormones and their analogs to the intracellular receptor, this compound-tolerant (Met), is a key determinant of their biological activity. The dissociation constant (Kd) and inhibition constant (Ki) are common measures of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes available quantitative data for the binding of Juvenile Hormone III (JH III), the most common form of JH in many insect orders, and this compound to the Met receptor.
| Ligand | Insect Species | Receptor | Assay Type | Binding Affinity (Kd/Ki) | Reference |
| Juvenile Hormone III | Drosophila melanogaster | This compound-tolerant (Met) | Radioligand Binding Assay | 5.3 ± 1.5 nM (Kd) | [1] |
| Juvenile Hormone III | Tribolium castaneum | This compound-tolerant (Met) | Radioligand Binding Assay | 2.94 ± 0.68 nM (Kd) | [2][3] |
| This compound | Tribolium castaneum | This compound-tolerant (Met) | Competitive Radioligand Binding | 388 ± 52 nM (Ki) | [2] |
Note: The Ki value for this compound was determined through competition with [3H]JH III.
Intracellular Signaling Pathway
The biological effects of both juvenile hormone and this compound are primarily mediated through an intracellular signaling pathway that culminates in the regulation of gene expression. The binding of the ligand to the Met receptor is the critical initiating step.
Upon entering the cell, JH or its analog binds to the Met protein, which is a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors.[4] This binding event induces a conformational change in Met, facilitating its heterodimerization with another bHLH-PAS protein called Taiman (Tai), also known as the Steroid Receptor Coactivator (SRC). The resulting ligand-bound Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the physiological responses associated with JH action, such as the prevention of metamorphosis and the regulation of reproductive development.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and reporter gene assays.
Radioligand Binding Assay
This technique directly measures the interaction between a radiolabeled ligand (e.g., [3H]-JH III) and its receptor. It is considered the gold standard for determining binding affinity (Kd) and the density of receptors (Bmax).
Methodology:
-
Receptor Preparation: A source of the Met receptor is prepared, typically from insect cells or tissues engineered to express the receptor, or through in vitro translation of the receptor protein.
-
Incubation: The receptor preparation is incubated with increasing concentrations of the radiolabeled ligand. To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of the corresponding unlabeled ligand.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. A common method is filtration, where the mixture is passed through a filter that traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
For competitive binding assays , a fixed concentration of radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor (e.g., this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Reporter Gene Assay
Reporter gene assays are functional assays that measure the biological response to ligand binding. They are particularly useful for high-throughput screening of compounds for agonistic or antagonistic activity.
Methodology:
-
Cell Line and Plasmids: An insect or yeast cell line is used. These cells are transfected with two key plasmids:
-
An expression vector containing the gene for the Met receptor (and often its partner, Tai).
-
A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing multiple copies of a JHRE.
-
-
Cell Culture and Treatment: The transfected cells are cultured and then treated with various concentrations of the test compound (e.g., this compound or a natural JH).
-
Incubation: The cells are incubated for a period to allow for ligand binding, receptor activation, and expression of the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, this involves adding a substrate and measuring the emitted light. For β-galactosidase, a chromogenic substrate is added, and the color change is quantified.
-
Data Analysis: The reporter activity is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC50) can be determined.
References
- 1. Characterization of the Drosophila this compound -tolerant gene product. Juvenile hormone binding and ligand-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-binding properties of a juvenile hormone receptor, this compound-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validating HPLC results for Methoprene analysis through inter-laboratory studies
A deep dive into the collaborative study of an HPLC-UV method for methoprene analysis in food matrices, benchmarked against a highly sensitive LC-MS/MS alternative for environmental water samples. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of method performance, detailed experimental protocols, and a clear visual breakdown of the validation process and method comparison.
This guide presents the results of an inter-laboratory study to validate a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of this compound in food samples. The performance of this method is compared with an alternative, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the analysis of this compound in environmental water samples. This comparison offers valuable insights into the strengths and applications of each technique.
Performance of HPLC-UV Method in an Inter-Laboratory Study
An inter-laboratory study involving six analytical laboratories was conducted to determine the effectiveness of an HPLC-UV method for this compound analysis in various food samples. The study focused on key validation parameters: recovery, repeatability, and reproducibility.
The results demonstrate that the HPLC-UV method is robust and reliable for the intended purpose. The mean recoveries of this compound from spiked samples ranged from 79.4% to 84.6%, indicating a high degree of accuracy. The precision of the method was evaluated through repeatability (within-laboratory variation) and reproducibility (between-laboratory variation). The repeatability relative standard deviation (RSDr) values were between 2.3% and 8.8%, while the reproducibility relative standard deviation (RSDR) values ranged from 8.8% to 23.6%.[1] These values are within acceptable limits for pesticide residue analysis, confirming the method's suitability for routine use in food safety and quality control laboratories. The detection limits for this method were reported to be between 0.001 and 0.02 µg/g.[1]
Comparative Analysis with an LC-MS/MS Method
For comparison, a highly sensitive LC-MS/MS method for the analysis of this compound in water samples is also presented. This method offers significantly lower detection and quantification limits, making it ideal for environmental monitoring where trace-level analysis is crucial.
The LC-MS/MS method, after a derivatization step to enhance ionization efficiency, achieved a limit of detection (LOD) of approximately 6 pg/mL and a limit of quantification (LOQ) of 20 pg/mL for this compound in environmental water samples.[2][3] This represents a 100-fold improvement in the limit of detection compared to methods without derivatization.[2]
Data Summary
The following tables summarize the quantitative data from the inter-laboratory study of the HPLC-UV method and the validation of the LC-MS/MS method.
Table 1: Inter-Laboratory Study Results for HPLC-UV Analysis of this compound in Food
| Validation Parameter | Result |
| Number of Participating Laboratories | 6 |
| Mean Recovery | 79.4% - 84.6% |
| Repeatability Relative Standard Deviation (RSDr) | 2.3% - 8.8% |
| Reproducibility Relative Standard Deviation (RSDR) | 8.8% - 23.6% |
| Limit of Detection (LOD) | 0.001 - 0.02 µg/g |
Table 2: Validation Data for LC-MS/MS Analysis of this compound in Water
| Validation Parameter | Result |
| Limit of Detection (LOD) (S/N = 3) | ~6 pg/mL |
| Limit of Quantitation (LOQ) (S/N = 10) | 20 pg/mL |
| Linearity | Calibration curves were linear from 0.3 to 30.0 ng/mL. |
Experimental Protocols
HPLC-UV Method for this compound in Food
1. Sample Preparation:
-
Extraction: The food sample is extracted with acetonitrile.
-
Salting-Out: Sodium chloride is added to the extract, causing the acetonitrile layer to separate.
-
Washing: The acetonitrile solution is washed with hexane saturated with acetonitrile.
-
Cleanup: The extract is cleaned up using a Florisil column.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil ODS-2.
-
Mobile Phase: Acetonitrile and water (9:1, v/v).
-
Detection: UV detection (wavelength not specified in the provided abstract).
3. Quantification:
-
Quantification is performed by comparing the peak area of this compound in the sample to that of a standard of known concentration.
LC-MS/MS Method for this compound in Water
1. Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): this compound is extracted from water samples using a solid-phase extraction cartridge.
-
Derivatization: To improve ionization efficiency, a derivatization step is performed using the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
2. Chromatographic Conditions:
-
Instrument: Waters 2790 separation module or equivalent.
-
Column: 150 × 2.00 mm Hypersil 3 μm C18-BD column.
-
Column Temperature: 20 °C.
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 μL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Tandem mass spectrometry using selected reaction monitoring (SRM).
Visualizing the Validation Process and Method Comparison
To better illustrate the workflow of the inter-laboratory study and the comparison between the two analytical methods, the following diagrams are provided.
References
- 1. [Analytical method for this compound in foods using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides this compound, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]
- 3. Development of a HPLC/tandem-MS method for the analysis of the larvicides this compound, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methoprene Susceptibility Across Insect Orders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of susceptibility to methoprene, a widely used insect growth regulator that mimics the action of juvenile hormone. By compiling quantitative data from various studies, this document serves as a valuable resource for understanding the differential efficacy of this compound across diverse insect orders. Detailed experimental protocols for susceptibility testing and visualizations of the relevant biological pathways are included to support further research and development in the field of insect control.
Quantitative Susceptibility Data
The following table summarizes the 50% lethal concentration (LC50) or 50% effective concentration (EC50) of this compound against various insect species. These values represent the concentration of this compound required to cause mortality or inhibit adult emergence in 50% of the tested population, providing a standardized measure of susceptibility.
| Order | Species | Life Stage | LC50 / EC50 | Units | Reference(s) |
| Diptera | Aedes aegypti (Yellow Fever Mosquito) | 4th Instar Larvae | 0.13 - 3 | µg/L | [1] |
| Aedes albopictus (Asian Tiger Mosquito) | Late Instar Larvae | 1.818 | ppb | [2] | |
| Culex quinquefasciatus (Southern House Mosquito) | Larvae | 7.0 - 8.8 fold resistance ratio | - | [3] | |
| Parasarcophaga argyrostoma (Grey Flesh Fly) | Last Instar Larvae | 0.155 | µ g/insect | [4] | |
| Coleoptera | Tribolium castaneum (Red Flour Beetle) | Late Instar Larvae | 0.001 - 0.0165 | ppm | [5] |
| Tribolium castaneum (Red Flour Beetle) | Adults | 20.0 | ppm | ||
| Lepidoptera | Spodoptera frugiperda (Fall Armyworm) | Neonate Larvae | 8.0 - 39.0 | ppm | |
| Bombyx mori (Domestic Silkworm) | 5th Instar Larvae | 1.0 | µ g/larva | ||
| Hemiptera | Cimex lectularius (Common Bed Bug) | Nymphs | >10 | µg/ml blood | |
| Myzus persicae (Green Peach Aphid) | Nymphs | - | - |
Note: Susceptibility can vary significantly based on the strain of the insect, the formulation of this compound used, and the specific conditions of the bioassay. Direct comparison of values across different studies should be made with caution. The resistance ratio indicates the fold difference in LC50 compared to a susceptible laboratory strain.
Experimental Protocols
A generalized protocol for determining this compound susceptibility in insects through a larval bioassay is outlined below. This protocol can be adapted for different insect species and life stages.
Objective: To determine the LC50 or EC50 of this compound for a specific insect species.
Materials:
-
Technical grade this compound
-
Acetone or ethanol (as a solvent)
-
Rearing containers appropriate for the target insect species (e.g., glass beakers, petri dishes, or plastic cups)
-
Dechlorinated or distilled water (for aquatic insects) or artificial diet (for terrestrial insects)
-
Micropipettes
-
Late-instar larvae or other appropriate life stage of the target insect
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
-
Probit analysis software for data analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a high concentration.
-
Preparation of Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of test concentrations. The concentrations should be chosen to produce a range of mortality or emergence inhibition from just above 0% to just below 100%. A solvent-only control group must be included.
-
Exposure:
-
For aquatic insects: Add the appropriate volume of each this compound dilution to the rearing containers with a known volume of water. Introduce a specific number of late-instar larvae (e.g., 20-25) into each container.
-
For terrestrial insects: Incorporate the this compound dilutions into the artificial diet. Place a known number of larvae onto the treated diet in individual containers.
-
-
Incubation: Maintain the experimental units in an environmental chamber under conditions optimal for the development of the target insect species.
-
Data Collection:
-
For LC50 determination, record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
-
For EC50 determination (inhibition of adult emergence), monitor the containers daily and record the number of successfully emerged adults. The experiment concludes when all individuals in the control group have either emerged or died.
-
-
Data Analysis: Use probit analysis to calculate the LC50 or EC50 value and its 95% confidence intervals. Abbott's formula should be used to correct for any mortality in the control group.
Signaling Pathways and Mechanisms of Action
This compound acts as a juvenile hormone (JH) analog, disrupting the normal developmental processes in insects. The following diagrams illustrate the JH signaling pathway and the mechanisms of this compound action and resistance.
References
Comparative Analysis of Gene Expression in Response to Methoprene Exposure
A Comparison of Methoprene's Effects on Developmental Gene Expression in Aedes aegypti and Reproductive Gene Expression in Anopheles gambiae
This guide provides a comparative analysis of the effects of this compound, a juvenile hormone (JH) analog, on gene expression in two medically important mosquito species: Aedes aegypti (the yellow fever mosquito) and Anopheles gambiae (a major malaria vector). The data presented here, derived from independent studies, highlights the distinct molecular responses to this compound during different life stages: larval development in Ae. aegypti and adult reproduction in An. gambiae. This comparison is intended for researchers in entomology, molecular biology, and insecticide development to facilitate a deeper understanding of this compound's mode of action and its varying impacts on insect physiology.
Summary of Key Gene Expression Changes
The following table summarizes the differential expression of key genes in Aedes aegypti and Anopheles gambiae following this compound exposure. The data illustrates this compound's role in suppressing ecdysone-regulated genes, albeit in different physiological contexts.
| Gene | Organism | Physiological Process | This compound's Effect on Expression | Reference |
| Krüppel homolog 1 (Kr-h1) | Aedes aegypti | Metamorphosis | Increased | [1][2] |
| Ecdysone-induced transcription factor (E93) | Aedes aegypti | Metamorphosis | Decreased | [1][2] |
| Broad complex (BR-C) | Aedes aegypti | Metamorphosis | Increased | [1] |
| Programmed cell death (PCD) & Autophagy genes | Aedes aegypti | Larval tissue removal | Decreased | |
| Ecdysone receptor (EcR) | Anopheles gambiae | Reproduction (Vitellogenesis) | Down-regulated | |
| Hormone receptor 3 (HR3) | Anopheles gambiae | Reproduction (Vitellogenesis) | Down-regulated | |
| Vitellogenin (Vg) | Anopheles gambiae | Reproduction (Yolk protein synthesis) | Down-regulated |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the this compound signaling pathway leading to developmental disruption and a general experimental workflow for analyzing this compound-induced gene expression changes.
Caption: this compound signaling pathway disrupting metamorphosis.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
The methodologies described below are based on the referenced studies and provide a framework for replicating or designing similar experiments.
Study on Aedes aegypti Larval Development
-
Insect Rearing: Aedes aegypti (Liverpool IB12 strain) larvae were maintained at 27°C ± 2°C with a 14:10 hour light:dark photoperiod and 60-70% relative humidity.
-
This compound Treatment: Third instar larvae were treated with 100 ng/mL of this compound dissolved in a solvent (e.g., DMSO). Control groups were treated with the solvent alone.
-
Sample Collection: Fourth instar larvae (at 36 and 48 hours post-treatment) and pupae (at 0 and 12 hours post-pupation) were collected for analysis.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from collected samples using TRIzol reagent. The extracted RNA was then converted to cDNA using a reverse transcription kit.
-
Gene Expression Analysis (RT-qPCR): Relative mRNA levels of target genes were quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). The expression levels were normalized to a reference gene, such as the 40S ribosomal protein S7 (RpS7). Statistical significance was determined using appropriate tests like one-way ANOVA with Tukey's post-test.
Study on Anopheles gambiae Female Reproduction
-
Insect Rearing and Blood Meal: Anopheles gambiae mosquitoes were reared under standard laboratory conditions. Adult females were provided a blood meal to initiate the gonotrophic cycle.
-
This compound Treatment: A topical application of this compound was administered to female mosquitoes at 6 hours post-blood meal (PBM).
-
Sample Collection: Mosquitoes were collected at various time points PBM to correlate gene expression with physiological events like vitellogenesis.
-
RNA Extraction and Gene Expression Analysis: Similar to the Ae. aegypti study, total RNA was extracted, and the expression of genes involved in ecdysone signaling and vitellogenesis (e.g., EcR, HR3, Vg) was quantified. The timing of peak expression of these genes was compared between this compound-treated and control groups.
Concluding Remarks
The comparative data demonstrates that this compound's primary mode of action involves the disruption of hormonal signaling cascades that are critical for insect development and reproduction. In Aedes aegypti larvae, this compound treatment leads to the upregulation of Kr-h1 and the subsequent suppression of E93, which is essential for the programmed cell death and autophagy required to remove larval tissues during metamorphosis. This results in developmental arrest and mortality at the pupal stage.
In adult female Anopheles gambiae, this compound application after a blood meal delays egg maturation by down-regulating the expression of key genes in the ecdysone signaling pathway, including EcR, HR3, and the yolk protein precursor gene, Vitellogenin. This indicates that while the overarching mechanism of interfering with hormonal balance is conserved, the specific gene targets and physiological outcomes are dependent on the life stage and developmental context of the insect.
These findings underscore the importance of understanding the specific molecular pathways affected by insecticides in different target species and life stages for the development of more effective and specific pest control strategies. Future research employing transcriptomic approaches like RNA-seq will further elucidate the full spectrum of genes regulated by this compound and contribute to a more comprehensive model of its mode of action.
References
- 1. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Methoprene and Other Insect Growth Regulators
A detailed examination of the environmental fate and non-target organism toxicity of key insect growth regulators (IGRs), providing researchers, scientists, and drug development professionals with comparative data to inform environmental risk assessments and the development of next-generation insecticides.
Insect Growth Regulators (IGRs) represent a significant advancement in pest control, offering more targeted action compared to broad-spectrum neurotoxic insecticides. By disrupting specific physiological processes essential for insect development, such as molting and metamorphosis, IGRs can provide effective pest management with potentially reduced risk to non-target species. However, the environmental impact of these compounds varies depending on their mode of action and chemical properties. This guide provides a comparative environmental impact assessment of methoprene, a juvenile hormone analog, against other prominent IGRs: pyriproxyfen (another juvenile hormone analog), and diflubenzuron and novaluron (chitin synthesis inhibitors).
Comparative Environmental Fate
The environmental persistence and mobility of an insecticide are critical factors in determining its potential for unintended environmental exposure. The following table summarizes the environmental fate characteristics of the four selected IGRs, focusing on their half-life in soil and water, key indicators of persistence.
| Parameter | This compound | Pyriproxyfen | Diflubenzuron | Novaluron |
| Aerobic Soil Half-life (days) | ~10 | 6.4 - 9.0[1] | 2.2 - 6.2[2] | 5 - 32[3][4] |
| Aquatic Half-life (Photolysis, days) | Rapid (30-45 hours in pond water) | 3.7 - 21 | Stable (144 days on soil) | 31.1 (in natural water) |
| Aerobic Aquatic Metabolism (days) | Not specified | Not specified | 3.7 - 26 | 10 - 51 |
Comparative Ecotoxicity to Non-Target Organisms
The selectivity of an IGR is a measure of its toxicity to target pests versus non-target organisms. The following table presents a comparative summary of the acute toxicity of the selected IGRs to key non-target organisms, including aquatic invertebrates, fish, birds, and beneficial insects.
| Organism | Test Endpoint | This compound | Pyriproxyfen | Diflubenzuron | Novaluron |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | Slightly toxic | Moderately to highly toxic | Very highly toxic (1.5 µg/L) | Very highly toxic (0.31 µg/L) |
| Fish (Rainbow Trout) | 96-hr LC50 | 4.39 mg/L | 0.45 mg/L | 240 mg/L | >1.0 mg/L |
| Fish (Bluegill Sunfish) | 96-hr LC50 | 4.62 mg/L | 0.59 mg/L | 660 mg/L | >1.0 mg/L |
| Bird (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg | Practically non-toxic | Practically non-toxic | >2000 mg/kg |
| Bird (Bobwhite Quail) | 8-day Dietary LC50 | >10,000 ppm | Practically non-toxic | >4640 ppm | >5200 ppm |
| Honeybee (Apis mellifera) | Acute Contact LD50 | Low toxicity | Practically non-toxic (to adults) | Non-toxic | Low toxicity to adults |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized laboratory studies conducted according to internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Prevention, Pesticides, and Toxic Substances (OPPTS). These protocols ensure data quality and comparability across different chemical substances.
Aquatic Invertebrate Acute Immobilisation Test (OECD 202 / OPPTS 850.1010)
This test evaluates the acute toxicity of a substance to freshwater invertebrates, most commonly Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the test organisms) is calculated. The test is conducted under controlled conditions of temperature (20 ± 2 °C) and photoperiod (commonly 16 hours light/8 hours dark).
Fish Acute Toxicity Test (OECD 203 / OPPTS 850.1075)
This test assesses the acute toxicity of a substance to fish. Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water environments and Bluegill Sunfish (Lepomis macrochirus) for warm water environments. Fish are exposed to a range of concentrations of the test substance for a 96-hour period. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. The primary endpoint is the LC50 (the concentration that is lethal to 50% of the test fish). The test can be conducted using static, semi-static, or flow-through systems to maintain the concentration of the test substance.
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the acute oral toxicity of a substance to birds. The test substance is administered as a single oral dose to birds, typically Bobwhite Quail (Colinus virginianus) or Mallard ducks (Anas platyrhynchos). The birds are then observed for a period of at least 14 days for mortality and signs of toxicity. The primary endpoint is the LD50 (the dose that is lethal to 50% of the test birds). The test offers different procedures, including a limit test (a single high dose to determine if the LD50 is above a certain level) and dose-response tests to determine a more precise LD50 value.
Visualizing Mechanisms and Processes
To better understand the biological and experimental frameworks discussed, the following diagrams illustrate the signaling pathways of the two classes of IGRs and a typical experimental workflow for ecotoxicity testing.
Caption: Signaling pathway of Juvenile Hormone Analogs.
Caption: Signaling pathway of Chitin Synthesis Inhibitors.
Caption: Workflow for aquatic ecotoxicity testing.
References
- 1. Use of this compound for Mosquito Control and Potential Toxic Effects on Non-Target Species - IAAAM_Archive - VIN [vin.com]
- 2. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of Methoprene and Conventional Insecticides for Mosquito Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect growth regulator (IGR) methoprene against conventional insecticides, primarily organophosphates, carbamates, and pyrethroids, for the control of mosquito vectors. The comparison focuses on performance, mechanism of action, resistance profiles, and non-target effects, supported by experimental data.
Overview and Mechanism of Action
Effective mosquito control requires a deep understanding of the available chemical tools. This compound and conventional insecticides represent two distinct philosophies in vector management: developmental disruption versus neurotoxicity.
This compound , a bio-rational agent, is a synthetic mimic of insect Juvenile Hormone (JH).[1] Instead of causing direct mortality, it disrupts the mosquito life cycle.[2] For metamorphosis to occur, levels of JH must be low to allow for the action of the molting hormone, 20-hydroxyecdysone (20E).[3][4] this compound artificially maintains high JH levels, which interferes with the ecdysone-regulated gene expression necessary for proper development.[2] This prevents larvae from successfully transitioning to the pupal stage or pupae from emerging as viable adults, effectively arresting their development.
Conventional Insecticides are fast-acting neurotoxins. They are broadly categorized by their mode of action:
-
Organophosphates (e.g., Temephos, Malathion) and Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE) at the nerve synapse. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and rapid death of the mosquito.
-
Pyrethroids (e.g., Permethrin, Deltamethrin): This class of insecticides acts on the voltage-gated sodium channels of nerve cells. They bind to the channels and prevent them from closing, which disrupts the normal transmission of nerve impulses. This leads to hyperexcitation of the nervous system, knockdown, paralysis, and death.
Signaling Pathway Diagrams
Data Presentation: Efficacy and Resistance
The performance of an insecticide is quantified by its efficacy (lethality) against a target population and the potential for that population to develop resistance. Efficacy for larvicides is often measured as the Lethal Concentration (LC) or Inhibition of Emergence (IE) that affects 50% (LC50/IE50) or 95% (LC95/IE95) of the tested population. Resistance is measured by the Resistance Ratio (RR), which compares the LC50 of a field population to that of a susceptible laboratory strain. An RR between 5 and 10 indicates moderate resistance, while an RR > 10 signifies high resistance.
Table 1: Comparative Efficacy of this compound and Conventional Insecticides Against Mosquito Larvae
| Insecticide | Class | Mosquito Species | Efficacy (LC50/IE50) | Source(s) |
|---|---|---|---|---|
| This compound | IGR | Culex pipiens (Susceptible) | 0.22 ppb (IE50) | |
| Aedes aegypti (Susceptible) | 0.62 ppb (IE50) | |||
| Temephos | Organophosphate | Aedes aegypti (Susceptible) | 0.0043 ppm (LC50) | |
| Aedes aegypti (Susceptible) | 0.0027 ppm (LC50) | |||
| Anopheles stephensi (Susceptible) | 0.008 - 0.015 ppm (LC50) | |||
| Permethrin | Pyrethroid | Culex quinquefasciatus (Susceptible) | 0.46 mg/L (LC50) | |
| Aedes aegypti (Susceptible) | 0.0011 ppm (LC50) |
| Deltamethrin | Pyrethroid | Aedes aegypti (Susceptible) | 0.00018 ppm (LC50) | |
Note: Efficacy values can vary based on formulation, environmental conditions, and specific laboratory strains. Direct comparison of absolute values across different studies should be done with caution. 1 ppm ≈ 1000 ppb; 1 mg/L = 1 ppm.
Table 2: Documented Resistance Ratios (RR) in Field Mosquito Populations
| Insecticide | Class | Mosquito Species | Resistance Ratio (RR50) | Location | Source(s) |
|---|---|---|---|---|---|
| This compound | IGR | Culex quinquefasciatus | 7.0 - 8.8 | California, USA | |
| Culex pipiens | 2.33 - 1010.52 ('Extreme') | Chicago, USA | |||
| Temephos | Organophosphate | Aedes aegypti | 15.6 | Cúcuta, Colombia | |
| Aedes aegypti | 3.1 | Clorinda, Argentina | |||
| Aedes aegypti | 26.8 - 82.5 | Havana, Cuba | |||
| Permethrin | Pyrethroid | Aedes aegypti | 29 - 47 | Singapore | |
| Culex quinquefasciatus | 20.3 - 40.6 | Florida, USA | |||
| Aedes aegypti | >500 | Global Review |
| Deltamethrin | Pyrethroid | Aedes aegypti | up to 249 | Global Review | |
Data Presentation: Non-Target and Environmental Effects
The environmental safety of an insecticide is a critical consideration. This includes its toxicity to non-target organisms and its persistence in the environment.
Table 3: Comparative Toxicity to Non-Target Aquatic Organisms
| Insecticide Class | Organism Group | Representative Species | Acute Toxicity (LC50) | Source(s) |
|---|---|---|---|---|
| This compound (IGR) | Freshwater Fish | Bluegill Sunfish | 4.6 mg/L | |
| Rainbow Trout | 4.4 mg/L | |||
| Aquatic Invertebrates | Daphnia | 0.36 mg/L | ||
| Estuarine Mud Crab | >0.1 mg/L | |||
| Freshwater Shrimp | >100 mg/L | |||
| Organophosphates | Freshwater Fish | Guppy | 10.2 mg/L (Temephos) | - |
| Aquatic Invertebrates | Daphnia magna | 0.73 µg/L (Malathion) | - | |
| Pyrethroids | Freshwater Fish | Rainbow Trout | 3.14 µg/L (Cypermethrin) | |
| Bluegill Sunfish | 0.9 µg/L (Permethrin) | - | ||
| Aquatic Invertebrates | Hyalella azteca | 0.45 µg/g oc (Lambda-cyhalothrin) | ||
| Ceriodaphnia dubia | 0.21 µg/L (Bifenthrin) |
Note: Pyrethroids are known to be highly toxic to fish and aquatic invertebrates at very low concentrations. This compound generally shows lower toxicity to fish but can be highly toxic to some non-target aquatic invertebrates, particularly crustaceans.
Experimental Protocols
The data presented in this guide are derived from standardized laboratory and field evaluation methods.
Protocol: Larval Susceptibility Bioassay (WHO Method)
This protocol is used to determine the LC50/IE50 and resistance status of a mosquito population to a given larvicide.
Protocol: Evaluating Residual Efficacy on Surfaces
This method, often using the WHO cone bioassay, assesses the duration of an insecticide's effectiveness after being applied to an indoor or outdoor surface.
-
Surface Treatment: Prepare standardized surfaces (e.g., mud, wood, cement blocks) and treat them with the insecticide formulation at the recommended operational dose.
-
Mosquito Exposure: At set time intervals post-treatment (e.g., 24h, 1 week, 1 month), fix a WHO cone to the surface. Introduce a known number (e.g., 10-15) of susceptible, non-blood-fed female mosquitoes into the cone for a fixed exposure time (e.g., 30 minutes).
-
Holding Period: After exposure, transfer the mosquitoes to a clean holding cup with access to a sugar source.
-
Mortality Assessment: Record mortality at 24 hours post-exposure.
-
Efficacy Determination: The residual life of the insecticide is considered effective as long as the 24-hour mortality rate remains at or above a critical threshold (e.g., 80-95%, depending on the guideline). This process is repeated until efficacy drops below the threshold.
Summary and Conclusion
The choice between this compound and conventional insecticides involves a trade-off between speed of action, target specificity, and resistance management.
-
This compound offers a more targeted approach, primarily affecting mosquito larvae and pupae with a unique mode of action that can be valuable in resistance management strategies. It generally demonstrates lower acute toxicity to vertebrates compared to conventional neurotoxins. However, its slow-acting nature means it does not reduce existing adult mosquito populations, and high levels of resistance have been documented in some heavily treated areas. Furthermore, it can be toxic to certain non-target aquatic invertebrates.
-
Conventional Insecticides (Organophosphates, Pyrethroids) provide rapid knockdown and mortality of both larval and adult mosquitoes, making them essential for controlling disease outbreaks. However, their neurotoxic action affects a broader range of organisms, posing a greater risk to non-target species, especially in aquatic ecosystems. Decades of use have led to widespread and often intense resistance in mosquito populations worldwide, compromising their effectiveness.
For sustainable vector control, an integrated approach is paramount. This includes rotating insecticides with different modes of action, combining larvicides like this compound with targeted adulticides, and continuous monitoring of susceptibility in field populations to guide treatment decisions. Future research and development should focus on novel modes of action to counteract existing resistance and improve environmental safety profiles.
References
- 1. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 2. Mechanisms of midgut remodeling: juvenile hormone analog this compound blocks midgut metamorphosis by modulating ecdysone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juvenile Hormone and Ecdysteroids Facilitate the Adult Reproduction Through the this compound-Tolerant Gene and Ecdysone Receptor Gene in the Female Spodoptera frugiperda [mdpi.com]
- 4. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methoprene and Other Juvenoids: A Guide to Their Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the mode of action of methoprene and other prominent juvenoids, namely fenoxycarb and pyriproxyfen. These insect growth regulators (IGRs) function as juvenile hormone (JH) mimics, disrupting the normal development and maturation of insects. This document synthesizes experimental data on their efficacy, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in insecticide science.
Introduction: The Role of Juvenoids in Insect Growth Regulation
Juvenoids are synthetic compounds that mimic the action of juvenile hormone, a critical endocrine regulator in insects responsible for controlling metamorphosis, reproduction, and other physiological processes.[1][2] By maintaining high levels of JH-like activity at inappropriate times, juvenoids prevent immature insects from developing into reproductive adults, ultimately leading to their death or sterilization.[3][4][5] this compound, the first commercially successful juvenoid, along with fenoxycarb and pyriproxyfen, represent key chemical classes of these "third-generation insecticides." While sharing a common mode of action, these compounds exhibit differences in their chemical structure, potency, and spectrum of activity.
Molecular Mode of Action: Targeting the Juvenile Hormone Receptor
The primary molecular target of this compound and other juvenoids is the this compound-tolerant (Met) protein, a ligand-binding transcription factor that serves as the intracellular juvenile hormone receptor. The binding of a juvenoid to the Met protein initiates a cascade of molecular events that regulate the expression of genes responsible for maintaining the larval or nymphal state and suppressing metamorphosis.
Upon binding, the Met protein forms a heterodimer with another bHLH-PAS protein, Taiman (also known as SRC or FISC). This ligand-activated receptor complex then binds to specific DNA sequences, known as JH response elements (JHREs), in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the disruption of normal developmental processes. For instance, in the presence of juvenoids, the expression of genes that promote larval characteristics is maintained, while genes required for pupation and adult development are repressed.
dot
Caption: Simplified Juvenile Hormone Signaling Pathway.
Comparative Efficacy of this compound, Fenoxycarb, and Pyriproxyfen
The biological activity of juvenoids varies depending on the insect species, life stage, and environmental conditions. The following tables summarize quantitative data on the efficacy of this compound, fenoxycarb, and pyriproxyfen against several insect pests.
Table 1: Comparative LC50 Values of Juvenoids
| Compound | Insect Species | Life Stage | LC50 (ppm) | Reference |
| This compound | Ctenocephalides felis (Cat Flea) | Larvae (in topsoil) | 0.643 | |
| Fenoxycarb | Ctenocephalides felis (Cat Flea) | Larvae (in topsoil) | 0.031 | |
| Pyriproxyfen | Ctenocephalides felis (Cat Flea) | Larvae (in topsoil) | 0.028 |
Table 2: Residual Activity of Juvenoids
| Compound | Substrate | Insect Species | Duration of >80% Reduction in Adult Emergence | Reference |
| This compound | Carpet | Ctenocephalides felis (Cat Flea) | < 7 months | |
| Fenoxycarb | Carpet | Ctenocephalides felis (Cat Flea) | > 7 months | |
| Pyriproxyfen | Carpet | Ctenocephalides felis (Cat Flea) | > 7 months | |
| This compound | Topsoil | Ctenocephalides felis (Cat Flea) | ~42 days | |
| Fenoxycarb | Topsoil | Ctenocephalides felis (Cat Flea) | > 63 days | |
| Pyriproxyfen | Topsoil | Ctenocephalides felis (Cat Flea) | > 63 days |
Physiological and Developmental Effects
The primary effect of juvenoid exposure is the disruption of metamorphosis. Application to late-instar larvae or pupae prevents the molt to the adult stage, often resulting in the formation of non-viable larval-pupal intermediates or supernumerary larval instars.
Beyond the direct effects on metamorphosis, juvenoids can also impact other physiological processes:
-
Ovicidal and Embryonic Effects: Some juvenoids, particularly pyriproxyfen, exhibit strong ovicidal activity by affecting egg development and hatching. In adult female fleas treated with pyriproxyfen, eggs may be devoid of yolk and fail to develop. This compound-treated flea eggs, while appearing morphologically normal, often fail to hatch or the larvae die shortly after emergence.
-
Reproductive Disruption: In adult insects, juvenoids can interfere with reproduction by disrupting oogenesis, vitellogenesis (yolk protein synthesis), and male accessory gland functions.
-
Diapause Inhibition: Juvenoids can prevent insects from entering diapause, a state of arrested development that allows them to survive unfavorable environmental conditions.
Experimental Protocols
Larval Bioassay for Determining LC50
Objective: To determine the median lethal concentration (LC50) of a juvenoid that inhibits the emergence of adult insects from treated larvae.
Materials:
-
Test compounds (this compound, Fenoxycarb, Pyriproxyfen) dissolved in a suitable solvent (e.g., acetone or ethanol).
-
Late third or early fourth instar larvae of the target insect species (e.g., Aedes aegypti mosquitoes).
-
Rearing medium (e.g., deionized water for mosquitoes).
-
Glass beakers or other suitable containers.
-
Pipettes.
-
Larval food.
-
Emergence cages.
Procedure:
-
Prepare a series of dilutions of the test compound in the rearing medium. A negative control (solvent only) should also be prepared.
-
Place a known number of larvae (e.g., 20-25) into each beaker containing the different concentrations of the test compound.
-
Provide larval food as needed.
-
Maintain the larvae under controlled conditions of temperature, humidity, and photoperiod.
-
Monitor daily for mortality and pupation.
-
Transfer pupae to emergence cages.
-
Record the number of successfully emerged adults.
-
Calculate the percentage of emergence inhibition for each concentration relative to the control.
-
Use probit analysis to determine the LC50 value.
dot
Caption: Experimental Workflow for Larval Bioassay.
In Vitro Ligand Binding Assay
Objective: To determine the binding affinity of a juvenoid to the Met receptor.
Materials:
-
Purified Met receptor protein.
-
Radiolabeled juvenile hormone (e.g., [³H]JH III).
-
Unlabeled test juvenoids.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Scintillation counter.
Procedure:
-
Incubate the purified Met receptor with a constant concentration of radiolabeled JH III and varying concentrations of the unlabeled test juvenoid.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the protein-bound ligand from the free ligand.
-
Wash the filters to remove any unbound radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the test juvenoid that inhibits 50% of the specific binding of the radiolabeled JH III (IC50) can be determined and used to calculate the binding affinity (Ki).
Resistance to Juvenoids
Resistance to juvenoids can develop through several mechanisms, including:
-
Target-site insensitivity: Mutations in the Met receptor can reduce its binding affinity for juvenoids, rendering the insects less susceptible. The classic example is the Met mutation in Drosophila melanogaster.
-
Metabolic resistance: Increased activity of detoxifying enzymes, such as cytochrome P450s and esterases, can lead to the rapid breakdown of juvenoids before they can reach their target site.
Conclusion
This compound, fenoxycarb, and pyriproxyfen are potent insect growth regulators that act by mimicking the action of juvenile hormone. Their primary mode of action involves binding to the Met receptor and disrupting the normal hormonal regulation of metamorphosis and reproduction. While they share a common molecular target, these compounds exhibit significant differences in their chemical structure, which influences their efficacy, residual activity, and spectrum of insecticidal action. A thorough understanding of their comparative mode of action, supported by robust experimental data, is crucial for the development of effective and sustainable pest management strategies.
References
- 1. agronomyjournals.com [agronomyjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Statistical Validation of Methoprene Bioassay Data
This guide provides a comprehensive comparison of statistical methods for validating Methoprene bioassay data. It is intended for researchers, scientists, and professionals in drug development who are working with insect growth regulators. The guide details experimental protocols, data presentation standards, and the statistical models used to interpret dose-response relationships.
Experimental Protocols for this compound Bioassays
A successful bioassay requires a meticulously planned and executed protocol. The primary goal is to determine the concentration of this compound that elicits a specific response, typically the inhibition of adult emergence in the target insect population.
Preparation of Test Solutions
-
Stock Solution: A stock solution of this compound is prepared using a technical grade active ingredient (95-99% purity).[1] The required weight is calculated using a correction factor to account for purity:
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations for the bioassay.[2] These concentrations should be chosen to produce a range of responses from approximately 5% to 95% mortality or emergence inhibition.
Bioassay Procedure
-
Test Organisms: The bioassay is typically conducted on late 3rd or early 4th instar larvae of the target insect species to ensure uniformity.
-
Experimental Units: A predetermined number of larvae (e.g., 20-25) are placed in replicate containers (e.g., glass beakers or plastic cups) containing a standard volume of dechlorinated water. At least three to four replicates should be used for each concentration.
-
Treatment and Control: The prepared this compound dilutions are added to the treatment containers. A control group, which receives only the solvent used for dilution, is essential to account for natural mortality. If control mortality exceeds 10-20%, the experiment may be considered invalid.
-
Incubation: The containers are maintained under controlled laboratory conditions (e.g., 27±1°C, 16:8 hour light:dark photoperiod). Larvae are fed a standard diet as needed.
-
Data Collection: Observations are recorded daily, noting the number of dead larvae, pupae, and successfully emerged adults. The experiment continues until all individuals in the control group have either emerged or died. The primary endpoint is often the inhibition of emergence (IE).
Data Presentation and Structure
Clear and structured data presentation is crucial for accurate analysis. The raw data from a this compound bioassay should be organized to facilitate statistical analysis, most commonly Probit analysis.
Table 1: Example Raw Data from a this compound Bioassay
| This compound Concentration (µg/L) | Number of Larvae Tested (N) | Number of Adults Emerged | Number Not Emerged (Responded) | Percent Response (%) |
| 0 (Control) | 100 | 96 | 4 | 4.0 |
| 0.5 | 100 | 88 | 12 | 12.0 |
| 1.0 | 100 | 65 | 35 | 35.0 |
| 2.5 | 100 | 48 | 52 | 52.0 |
| 5.0 | 100 | 15 | 85 | 85.0 |
| 10.0 | 100 | 5 | 95 | 95.0 |
Note: The "Number Not Emerged" represents the total count of dead larvae, dead pupae, and individuals that failed to emerge successfully. This is the quantal (all-or-nothing) response used in the analysis.
Statistical Validation: A Comparison of Methods
The relationship between the concentration of a toxicant and the response of a population typically follows a sigmoid (S-shaped) curve. Statistical models are used to linearize this curve to estimate key toxicological parameters.
Probit Analysis
Probit analysis is the preferred and most widely used statistical method for analyzing quantal dose-response data in biological assays. It transforms the sigmoid curve into a straight line, allowing for regression analysis.
-
Mechanism: It converts the percentage of response (e.g., percent inhibition of emergence) into "probit" (probability unit) values. These probit values are then plotted against the logarithm of the concentration.
-
Key Outputs:
-
LC₅₀ / IE₅₀: The concentration that is lethal to, or inhibits the emergence of, 50% of the test population. This is the most common metric for comparing toxicity.
-
Confidence Intervals (95% CI): Provides a range within which the true LC₅₀ is likely to fall, indicating the precision of the estimate.
-
Slope: The slope of the probit regression line indicates the sensitivity of the population to the compound. A steeper slope suggests a more homogeneous response.
-
Chi-Square (χ²) Test: A goodness-of-fit test that determines how well the observed data fit the probit model.
-
Logit Analysis
Logit analysis is an alternative method that is similar to probit analysis.
-
Mechanism: It uses the logit transformation (the natural log of the odds of the response) to linearize the dose-response curve.
-
Comparison to Probit: The curves produced by logit and probit analysis are very similar, with the main differences appearing at the extremes of the concentration range. While logit is common in epidemiology, probit analysis is generally favored in toxicology and biological assays.
Table 2: Comparison of Statistical Validation Methods
| Feature | Probit Analysis | Logit Analysis |
| Transformation | Converts percent response to Normal Distribution quantiles (Probits). | Converts percent response to the natural log of the odds (Logits). |
| Primary Use | Preferred for toxicology and biological assays. | Commonly used in epidemiology and other fields. |
| Key Output | LC₅₀/IE₅₀, slope, 95% confidence intervals, Chi-square value. | Odds Ratios, regression coefficients. |
| Assumption | Assumes the tolerance of the population is normally distributed. | Assumes the tolerance of the population follows a logistic distribution. |
Correcting for Control Mortality
If mortality occurs in the control group, it must be accounted for to avoid overestimating the effect of the treatment. Abbott's formula is used for this correction when control mortality is below 20%.
Corrected % Mortality = [ (% Responded in Treatment - % Responded in Control) / (100 - % Responded in Control) ] x 100
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and concepts in bioassay validation.
Caption: Workflow for a standard this compound bioassay experiment.
Caption: Conceptual diagram of Probit analysis for LC50 determination.
References
Safety Operating Guide
Proper Disposal of Methoprene in a Laboratory Setting
Essential guidance for the safe and compliant disposal of methoprene, ensuring the protection of laboratory personnel and the environment.
This compound, an insect growth regulator, is classified as a hazardous substance primarily due to its high toxicity to aquatic organisms with long-lasting effects[1][2]. Therefore, adherence to strict disposal protocols is crucial. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory environment, ensuring compliance with safety and environmental regulations.
Core Principles of this compound Disposal
The fundamental principle of this compound disposal is to prevent its release into the environment[1][2][3]. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste systems. All disposal methods must comply with relevant local, state, and national regulations for hazardous waste.
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Identify and Segregate: All this compound-contaminated materials, including unused product, solutions, contaminated personal protective equipment (PPE), and absorbent materials from spills, must be collected as hazardous waste.
-
Use Appropriate Containers: Waste should be collected in sturdy, leak-proof, and clearly labeled containers. The containers must be compatible with this compound and sealed securely to prevent leaks or spills.
2. Handling Spills:
-
Immediate Action: In the event of a spill, clear the area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye/face protection, before attempting to clean up a spill.
-
Containment and Absorption: For liquid spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain and absorb the this compound.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and labeled hazardous waste container.
-
Decontamination: Wash the spill area thoroughly after the material has been removed.
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty this compound containers must be triple-rinsed or pressure-rinsed before disposal.
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous and must be collected for disposal as chemical waste. Do not pour the rinsate down the drain.
-
Container Destruction: After rinsing, containers should be made unusable by breaking, crushing, or puncturing them to prevent reuse.
-
Final Disposal: The cleaned and destroyed containers can then be disposed of through an approved waste management facility or as directed by local regulations.
4. Final Disposal of this compound Waste:
-
Approved Waste Disposal Facility: All collected this compound waste must be disposed of through an approved hazardous waste disposal plant or a licensed hazardous waste management facility.
-
Professional Consultation: It is recommended to contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service for guidance and to arrange for pickup and disposal.
Key Prohibitions in this compound Disposal
For clarity and immediate safety reference, the following actions are strictly prohibited:
| Prohibited Action | Rationale |
| Do NOT dispose of undiluted or diluted this compound down the drain. | This compound is very toxic to aquatic life, and wastewater treatment systems may not effectively remove it. |
| Do NOT dispose of this compound in the regular trash. | This can lead to environmental contamination and potential exposure to waste handlers. |
| Do NOT burn empty containers or the product itself. | Improper incineration can release toxic fumes and does not guarantee complete destruction of the hazardous components. |
| Do NOT reuse empty this compound containers for any purpose. | Residual this compound can contaminate the new contents, leading to unintended hazards. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
